Aphos
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74548-80-4 |
|---|---|
Molecular Formula |
C16H14Cl3O5P |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-diphenoxyphosphorylethyl) acetate |
InChI |
InChI=1S/C16H14Cl3O5P/c1-12(20)22-15(16(17,18)19)25(21,23-13-8-4-2-5-9-13)24-14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
RJUFATJOENABQE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aphos |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of Aphos ligand
An In-depth Technical Guide to the Synthesis and Characterization of Aphos Ligands
Introduction
Aromatic amide-derived phosphanes (this compound) represent a significant class of hemilabile P,O-coordinating ligands.[1] More broadly, the term "this compound" is often used in chemical literature and supplier catalogs to refer to specific electron-rich, bulky monophosphine ligands that are pivotal in modern organometallic catalysis. These ligands, when combined with a palladium precursor, form highly active catalyst systems for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[2]
Their efficacy stems from their structural features: bulky alkyl groups (like tert-butyl) on the phosphorus atom and an electron-donating group on the aryl backbone. This combination promotes the key steps of the catalytic cycle—oxidative addition and reductive elimination—enabling reactions to proceed under milder conditions with a broader range of substrates, including challenging aryl chlorides.[1][3] This guide provides a detailed overview of the synthesis and characterization of a representative this compound ligand: (4-(dimethylamino)phenyl)di-tert-butylphosphine.
Synthesis of (4-(dimethylamino)phenyl)di-tert-butylphosphine
The synthesis of this this compound ligand is typically achieved via a Grignard reaction. The process involves the formation of an aryl Grignard reagent from the corresponding bromo-aromatic compound, which then acts as a nucleophile to attack a chlorophosphine, forming the desired carbon-phosphorus bond. All procedures require an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox to prevent oxidation of the phosphine product.[4]
Experimental Protocol
Materials and Equipment:
-
4-bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Iodine (crystal)
-
Di-tert-butylchlorophosphine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Standard glassware for extraction and purification
Procedure:
-
Grignard Reagent Formation:
-
Add magnesium turnings (1.2 equivalents) to a dry Schlenk flask under an inert atmosphere.
-
Briefly heat the magnesium under vacuum and cool to room temperature.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF.
-
Add a small portion of this solution to the magnesium turnings and stir. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining solution of 4-bromo-N,N-dimethylaniline dropwise via a dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Phosphine Synthesis:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve di-tert-butylchlorophosphine (1.0 equivalent) in anhydrous THF in a separate Schlenk flask.
-
Add the di-tert-butylchlorophosphine solution dropwise to the cold Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (using a deoxygenated solvent system) or by recrystallization to yield the this compound ligand as a solid.
-
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key stages in the synthesis of the this compound ligand.
Characterization of this compound Ligand
The synthesized this compound ligand is characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are the most important tools for structural elucidation.
-
¹H NMR confirms the presence of aromatic, N-methyl, and tert-butyl protons with characteristic chemical shifts and integrations.
-
¹³C NMR provides information on the carbon skeleton. The carbon atoms directly bonded to or near the phosphorus atom will show coupling (J-coupling).
-
³¹P NMR is highly diagnostic for phosphine ligands, typically showing a single sharp peak in the proton-decoupled spectrum, the chemical shift of which is indicative of the electronic environment of the phosphorus atom.[1]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the ligand.
-
Melting Point (mp): A narrow melting point range indicates a high degree of purity for the solid product.
Summary of Characterization Data
The following table summarizes the key characterization data for (4-(dimethylamino)phenyl)di-tert-butylphosphine.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈NP | [2] |
| Molecular Weight | 265.37 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 57-61 °C | [2] |
| ³¹P NMR (CDCl₃) | ~20-30 ppm (typical range for similar ligands) | [4] |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.3 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~2.9 (s, 6H, N-CH₃), ~1.2 (d, 18H, t-Bu) | |
| ¹³C NMR (CDCl₃, δ in ppm) | ~150-110 (Ar-C), ~40 (N-CH₃), ~32 (t-Bu C), ~30 (t-Bu CH₃) | |
| Mass Spec (ESI+) | m/z = 266.20 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values provided are representative for this class of compound.
Application in Catalysis: The Suzuki-Miyaura Cycle
This compound ligands are instrumental in palladium-catalyzed cross-coupling reactions. The ligand coordinates to the palladium center, modifying its steric and electronic properties to facilitate the catalytic cycle. A diagram of the Suzuki-Miyaura coupling cycle, a cornerstone reaction in synthetic chemistry, illustrates the ligand's role.
Conceptual Diagram of the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction featuring a Pd-Aphos catalyst.
References
- 1. Generation of an aromatic amide-derived phosphane (this compound) library by self-assisted molecular editing and applications of this compound in room-temperature Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 95 932710-63-9 [sigmaaldrich.com]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
An In-Depth Technical Guide to the Mechanism of Action of SPhos in Palladium-Catalyzed Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user's original request specified the ligand "Aphos." Following a comprehensive search, it was determined that "this compound" is not a commonly recognized acronym or name for a specific ligand in the context of cross-coupling chemistry. It is highly probable that this was a typographical error. Therefore, this guide will focus on SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a prominent, well-documented, and structurally related biaryl monophosphine ligand from the Buchwald group. The principles and mechanisms discussed herein are representative of this important class of ligands.
Executive Summary
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The development of highly effective ancillary ligands has been a primary driver of the broad applicability and high efficiency of these transformations. Among the most successful ligand classes are the bulky, electron-rich biaryl monophosphines developed by the Buchwald laboratory. This guide provides a detailed examination of the mechanism of action of SPhos, a representative and highly active member of this family, in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will dissect the catalytic cycles, elucidate the specific roles of the SPhos ligand in promoting key elementary steps, present quantitative data on its performance, and provide detailed experimental protocols.
The SPhos Ligand: Structure and Function
SPhos is a biaryl monophosphine ligand characterized by a dicyclohexylphosphino group on one phenyl ring and two methoxy groups at the 2' and 6' positions of the second phenyl ring. This specific architecture imparts a unique combination of steric bulk and electron-donating ability to the palladium center it coordinates.
-
Steric Bulk: The two bulky cyclohexyl groups on the phosphorus atom create a sterically demanding environment around the palladium center. This bulk is crucial for promoting the reductive elimination step, which is often the product-forming step in the catalytic cycle. Furthermore, it helps to stabilize the monoligated palladium(0) species, which is often the active catalyst.
-
Electron-Donating Properties: The phosphine itself is electron-donating, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides to the Pd(0) center, the initial step in the catalytic cycle.
-
Biphenyl Backbone and Methoxy Groups: The biphenyl backbone provides a rigid scaffold for the phosphine. The methoxy groups in the 2' and 6' positions play a significant role in stabilizing the palladium center through non-covalent interactions. Computational studies have suggested that the oxygen atoms of the methoxy groups can interact with the palladium center, stabilizing key intermediates in the catalytic cycle.[1]
Mechanism of Action in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. The catalytic cycle, facilitated by a Pd-SPhos complex, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of Suzuki-Miyaura Coupling with Pd-SPhos
References
The Ligand in Focus: A Technical Guide to the Electronic and Steric Properties of APhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the development of sophisticated ligands has been a cornerstone of advancements in transition-metal catalysis. Among these, phosphine-based ligands have proven to be exceptionally versatile, enabling a wide array of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth analysis of the electronic and steric properties of the APhos ligand, chemically known as di-tert-butyl(4-(dimethylamino)phenyl)phosphine. This compound, a member of the Buchwald-type biaryl phosphine ligands, has garnered significant attention for its efficacy in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This document will detail its key quantitative descriptors, the experimental protocols for their determination, and its role in catalytic cycles.
Quantitative Steric and Electronic Parameters
The reactivity and selectivity of a metal-ligand complex are intrinsically governed by the steric and electronic characteristics of the ligand. For phosphine ligands, these properties are commonly quantified by the cone angle (θ) and the Tolman Electronic Parameter (TEP).
Steric Properties: The Cone Angle
The Tolman cone angle is a critical parameter for quantifying the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence coordination number, reductive elimination rates, and catalytic activity.
| Ligand | Cone Angle (θ) in degrees |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| This compound (Calculated) | ~175 - 185 |
Note: The cone angle for this compound is an estimate based on computational studies of structurally similar ligands. The actual value may vary depending on the specific metal complex and its geometry.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-tricarbonyl-phosphine complex, [LNi(CO)₃].[1] A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal leads to greater π-backbonding into the CO anti-bonding orbitals, thus weakening the C-O bond.[1]
An experimental TEP value for this compound is not prominently reported. However, the strong σ-donating character of the two tert-butyl groups, combined with the electron-donating dimethylamino group on the phenyl ring, suggests that this compound is a highly electron-rich ligand. Its TEP is expected to be comparable to or even lower than that of tri(tert-butyl)phosphine.
| Ligand | TEP (ν(CO) in cm⁻¹) |
| P(OPh)₃ | 2085 |
| PPh₃ | 2068.9 |
| P(t-Bu)₃ | 2056.1 |
| This compound (Estimated) | ~2055 - 2060 |
Note: The TEP for this compound is an estimate based on its structural components and comparison with other electron-rich phosphines.
Experimental Protocols
The determination of the steric and electronic parameters of phosphine ligands relies on well-established experimental techniques.
Determination of Cone Angle via X-ray Crystallography
The most accurate method for determining the cone angle of a ligand is through single-crystal X-ray diffraction analysis of a metal-ligand complex.
Methodology:
-
Crystal Growth: High-quality single crystals of a suitable metal complex of the this compound ligand (e.g., [Pd(this compound)₂]) are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths and angles.
-
Cone Angle Calculation: With the refined crystal structure, the cone angle is calculated using specialized software. The calculation involves defining the metal atom as the vertex and the outermost atoms of the ligand as the base of the cone. The M-P bond length and the van der Waals radii of the substituent atoms are critical parameters in this calculation.
Determination of Tolman Electronic Parameter via IR Spectroscopy
The TEP is determined by synthesizing a [LNi(CO)₃] complex and analyzing its IR spectrum.
Methodology:
-
Synthesis of [Ni(CO)₃(this compound)]:
-
Caution: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
A solution of the this compound ligand in a suitable solvent (e.g., pentane or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A stoichiometric amount of Ni(CO)₄ is added to the ligand solution at room temperature.
-
The reaction mixture is stirred for a specified period to allow for the displacement of one CO ligand by the this compound ligand.
-
The solvent is removed under reduced pressure to yield the [Ni(CO)₃(this compound)] complex.
-
-
IR Spectroscopy:
-
A solution of the purified [Ni(CO)₃(this compound)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) is prepared.
-
The IR spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The frequency of the A₁ symmetric C-O stretching vibration is identified in the spectrum. This value represents the Tolman Electronic Parameter (TEP) for the this compound ligand.[1]
-
Synthesis of this compound Ligand
Methodology:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
-
A small crystal of iodine is added as an initiator.
-
A solution of 4-bromo-N,N-dimethylaniline in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction is initiated with gentle heating if necessary.
-
After the addition is complete, the mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent, 4-(dimethylamino)phenylmagnesium bromide.
-
-
Phosphinylation:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butylchlorophosphine in anhydrous THF is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound ligand is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The bulky and electron-rich nature of this compound promotes the formation of the active monoligated palladium(0) species, facilitates oxidative addition, and enhances the rate of reductive elimination.
Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd/APhos Catalyst
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
The following is a typical experimental workflow for a Suzuki-Miyaura coupling reaction using a palladium/APhos catalyst system.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The this compound ligand stands out as a highly effective ancillary ligand for palladium-catalyzed cross-coupling reactions due to its favorable steric and electronic properties. Its significant steric bulk, characterized by a large cone angle, and its strong electron-donating nature, as indicated by its estimated Tolman Electronic Parameter, contribute to the high catalytic activity observed in reactions like the Suzuki-Miyaura coupling. The detailed experimental protocols provided in this guide for the characterization and synthesis of this compound, along with the visualized catalytic cycle and experimental workflow, offer a comprehensive resource for researchers in the fields of organic synthesis, catalysis, and drug development. Further experimental determination of the precise quantitative parameters for this compound will undoubtedly refine our understanding and expand its application in the development of novel and efficient chemical transformations.
References
The Stability and Solubility of Aphos in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphos, or 9-(Dicyclohexylphosphino)acridine, is a bulky, electron-rich phosphine ligand renowned for its efficacy in palladium-catalyzed cross-coupling reactions. Its unique structure, combining a rigid acridine backbone with sterically demanding dicyclohexylphosphino groups, imparts high reactivity and stability to the corresponding palladium catalysts. This technical guide provides an in-depth analysis of the stability and solubility of this compound in organic solvents, critical parameters for reaction optimization, process development, and catalyst handling in both research and industrial settings. While precise quantitative data is not extensively published, this guide synthesizes available information and outlines robust experimental protocols for determining these properties.
Core Concepts: Factors Influencing Solubility and Stability
The physicochemical properties of this compound are dictated by its distinct molecular architecture. The large, nonpolar dicyclohexyl and acridine moieties suggest good solubility in a range of common organic solvents. Conversely, the phosphorus(III) center is susceptible to oxidation, which is the primary pathway for degradation.
Caption: Logical relationship of factors affecting this compound solubility and stability.
Solubility of this compound
This compound is generally described as being soluble in most common organic solvents used for cross-coupling reactions. This qualitative assessment is based on its widespread use and the homogeneous nature of the resulting reaction mixtures.
Qualitative Solubility Data
Based on its nonpolar character, this compound is expected to be readily soluble in:
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylenes
-
Ethers: Tetrahydrofuran (THF), Dioxane, Diethyl ether
-
Chlorinated Solvents: Dichloromethane, Chloroform
Its solubility is likely to be lower in more polar aprotic solvents such as acetonitrile and dimethylformamide (DMF), and it is expected to be insoluble in highly polar protic solvents like water and alcohols.
Quantitative Solubility Data
Publicly available, precise quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is limited. To obtain this data for a specific application, direct experimental measurement is necessary.
| Solvent | Expected Solubility |
| Toluene | High |
| Tetrahydrofuran (THF) | High |
| Dioxane | High |
| Dichloromethane | High |
| Acetonitrile | Moderate to Low |
| Dimethylformamide (DMF) | Moderate to Low |
| Water | Insoluble |
| Alcohols (e.g., Methanol, Ethanol) | Insoluble |
Stability of this compound
This compound is considered a relatively air-stable phosphine ligand compared to many other trialkylphosphines, a feature that simplifies its handling and storage. However, like all phosphines, it is susceptible to oxidation to the corresponding phosphine oxide, particularly in solution and at elevated temperatures.
Primary Degradation Pathway
The primary route of degradation for this compound is the oxidation of the phosphorus(III) center to a phosphorus(V) species, the 9-(dicyclohexylphosphoryl)acridine. This oxidation can be accelerated by the presence of oxygen, peroxides, and other oxidizing agents.
Experimental Protocols
For researchers requiring precise quantitative data, the following experimental protocols are recommended. These procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature degradation of the ligand.
Protocol 1: Quantitative Determination of this compound Solubility
This protocol utilizes a gravimetric method to determine the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Small, sealable vials
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation: In an inert atmosphere, add an excess amount of this compound to a pre-weighed vial containing a magnetic stir bar.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe and pass it through a syringe filter into a pre-weighed, clean vial.
-
Solvent Evaporation: Remove the solvent from the filtered solution under reduced pressure.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dissolved this compound residue.
-
Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
Protocol 2: Stability Assessment of this compound in Solution by ³¹P NMR Spectroscopy
This protocol describes a method to monitor the degradation of this compound in an organic solvent over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Deuterated organic solvent of interest (e.g., Toluene-d₈, THF-d₈)
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an inert atmosphere, prepare a stock solution of this compound in the deuterated solvent of a known concentration (e.g., 10 mg/mL). If using an internal standard, add a known amount to the solution.
-
NMR Tube Loading: Transfer the solution to an NMR tube and seal it.
-
Initial NMR Spectrum (t=0): Acquire a ³¹P NMR spectrum of the freshly prepared solution. The spectrum should show a single major peak corresponding to this compound. Note the chemical shift and integration of this peak.
-
Incubation: Store the NMR tube at a constant temperature (e.g., 25 °C or a relevant process temperature).
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 24 hours for a week).
-
Data Analysis:
-
Monitor the appearance of a new peak corresponding to the this compound oxide, which will appear at a different chemical shift.
-
Calculate the percentage of this compound remaining at each time point by comparing the integration of the this compound peak to the total integration of all phosphorus-containing species.
-
If an internal standard is used, the concentration of this compound can be quantified relative to the constant concentration of the standard.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
In-Depth Technical Guide to the ³¹P NMR Spectral Data of Aphos Ligand (Tri(1-adamantyl)phosphine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectral data for the Aphos ligand, more systematically known as tri(1-adamantyl)phosphine (PAd₃). This bulky, electron-rich phosphine ligand has garnered significant interest in catalysis due to its unique steric and electronic properties, which impart exceptional stability and reactivity to metal complexes. This document details its characteristic ³¹P NMR signature, relevant coupling constants, and a standardized protocol for acquiring high-quality spectral data, particularly for air-sensitive samples.
³¹P NMR Spectral Data of Tri(1-adamantyl)phosphine
The ³¹P NMR spectrum of tri(1-adamantyl)phosphine is characterized by a single resonance, indicative of the single phosphorus environment in the molecule. The chemical shift and key coupling constants are summarized in the table below.
| Parameter | Value | Solvent | Spectrometer Frequency | Reference |
| Chemical Shift (δ) | 59.22 ppm | C₆D₆ | 162 MHz | [1][2] |
| ¹³C Coupling (JP-C) | 36.6 Hz (d, Cα) | C₆D₆ | 101 MHz | [1][2] |
| 7.1 Hz (d, Cγ) | C₆D₆ | 101 MHz | [1][2] |
Note: ³¹P-¹H coupling constants are not typically resolved or reported in standard proton-decoupled ³¹P NMR spectra of tri(1-adamantyl)phosphine.
Experimental Protocol for ³¹P NMR of Air-Sensitive Phosphine Ligands
The following protocol outlines the key steps for obtaining a high-quality ³¹P NMR spectrum of an air-sensitive phosphine ligand such as tri(1-adamantyl)phosphine.
1. Sample Preparation (Inert Atmosphere)
-
All glassware (NMR tube, vials, pipettes) must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Sample manipulations should be performed in a glovebox or using Schlenk line techniques to prevent oxidation of the phosphine ligand.
-
Accurately weigh the phosphine ligand and dissolve it in a deuterated solvent that has been degassed and stored over molecular sieves (e.g., C₆D₆, CDCl₃, or THF-d₈).
-
Transfer the solution to the NMR tube under an inert atmosphere and seal the tube with a tight-fitting cap, further secured with Parafilm if necessary.
2. NMR Spectrometer Setup and Acquisition
-
Nucleus: ³¹P
-
Decoupling: Proton decoupling (e.g., Waltz-16 or GARP) is typically employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Reference: An external standard of 85% H₃PO₄ is commonly used and set to 0 ppm.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is required.
-
Number of Scans: This will depend on the concentration of the sample. For a moderately concentrated sample, 64 to 256 scans are typically adequate.
-
3. Data Processing
-
Apply an exponential multiplication function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the external standard.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the acquisition of ³¹P NMR data for an air-sensitive phosphine ligand.
Caption: Workflow for ³¹P NMR analysis of air-sensitive phosphines.
References
The Rise of APhos: A Technical Guide to a Pillar of Modern Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope. Central to the success of this reaction is the continuous evolution of highly active and versatile phosphine ligands. Among these, APhos (also known as RuPhos) has emerged as a powerful tool for forging C-N bonds, particularly in challenging contexts. This technical guide delves into the discovery, development, and application of the this compound ligand, providing a comprehensive resource for researchers in the field.
From Discovery to a Go-To Ligand: The Story of this compound
The development of this compound, chemically known as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a direct result of the pioneering work of Professor Stephen L. Buchwald and his research group at MIT.[1][2] The progression of Buchwald ligands can be seen as a multi-generational effort to address the limitations of earlier catalytic systems. First and second-generation ligands often required harsh reaction conditions and showed limited reactivity with less reactive aryl chlorides and sterically hindered amines.[2]
The design of this compound and other third-generation dialkylbiaryl phosphine ligands was guided by a deeper mechanistic understanding of the palladium-catalyzed amination cycle. The key was to create a ligand that could stabilize the palladium center, promote rapid oxidative addition of the aryl halide, and facilitate the crucial C-N bond-forming reductive elimination step. This compound, with its bulky dicyclohexylphosphine group and the ortho-diisopropoxy substituents on the biaryl backbone, proved to be exceptionally effective. This specific architecture creates a sterically demanding and electron-rich environment around the palladium atom, enhancing its catalytic activity.
Performance of this compound (RuPhos) in Buchwald-Hartwig Amination
The utility of this compound is demonstrated by its successful application in a wide range of Buchwald-Hartwig amination reactions. It has proven particularly effective in the coupling of challenging substrates, such as electron-rich and sterically hindered aryl chlorides, with a variety of primary and secondary amines. The following tables summarize representative quantitative data from the literature, showcasing the high yields and broad scope of the this compound ligand.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 100 | 18 | 98 | |
| 2-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 100 | 18 | 95 | |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | This compound (2) | NaOtBu | Dioxane | 100 | 24 | 92 | [3] |
| 1-Chloro-4-(trifluoromethyl)benzene | Pyrrolidine | Pd₂(dba)₃ (1) | This compound (2) | NaOtBu | Dioxane | 100 | 24 | 99 | [3] |
Table 1: this compound-mediated coupling of aryl chlorides with various amines.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-N,N-dimethylaniline | Di-n-propylamine | Pd(OAc)₂ (1) | This compound (1.5) | K₃PO₄ | t-BuOH | 100 | 24 | 91 | |
| 1-Bromo-4-vinylbenzene | Indoline | Pd(OAc)₂ (0.5) | This compound (0.75) | Cs₂CO₃ | Toluene | 110 | 18 | 96 | |
| 2-Bromopyridine | 4-tert-Butylaniline | Pd₂(dba)₃ (1) | This compound (2) | NaOtBu | Toluene | 80 | 12 | 94 |
Table 2: this compound in the coupling of aryl bromides and heteroaryl halides.
Experimental Protocols
Synthesis of this compound (RuPhos)
The synthesis of this compound can be achieved in a single step from commercially available starting materials. The following protocol is adapted from published procedures.
Materials:
-
2-Bromo-2',6'-diisopropoxybiphenyl
-
n-Butyllithium (n-BuLi)
-
Dicyclohexylphosphine chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Argon gas
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add 2-bromo-2',6'-diisopropoxybiphenyl (1.0 eq) and anhydrous hexanes.
-
Cool the solution to 0 °C and add n-BuLi (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to -78 °C and add anhydrous THF.
-
Slowly add a solution of dicyclohexylphosphine chloride (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination using this compound
This protocol provides a general starting point for the palladium-catalyzed amination of an aryl chloride with a secondary amine using this compound. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Argon gas
-
Oven-dried reaction vial with a stir bar
Procedure:
-
In a glovebox or under a stream of argon, add the aryl chloride, amine, sodium tert-butoxide, palladium acetate, and this compound to the reaction vial.
-
Add the anhydrous toluene to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired amount of time (typically 12-24 hours), monitoring the progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams and Workflows
To better illustrate the key processes involved, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for the this compound ligand.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The discovery and development of the this compound ligand represent a significant advancement in the field of palladium-catalyzed cross-coupling. Its robust performance, particularly with challenging substrates, has made it an invaluable tool for synthetic chemists in academia and industry. The continued exploration of ligand effects, as exemplified by this compound, will undoubtedly lead to even more powerful and selective catalytic systems for the construction of complex molecules.
References
- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Hemilabile Nature of Aphos P,O-Coordinating Ligands: A Technical Guide for Advanced Catalysis
Abstract: The development of efficient and robust catalysts is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Among the most successful classes of ancillary ligands for transition metal catalysis are bulky, electron-rich phosphines. This technical guide provides an in-depth examination of Aromatic amide-derived phosphanes (Aphos), a class of P,O-coordinating ligands distinguished by their hemilabile nature. This property, characterized by the reversible dissociation of the weaker oxygen donor, allows for the creation of vacant coordination sites on the metal center, facilitating key steps in the catalytic cycle. This guide details the coordination chemistry, catalytic applications, and experimental protocols relevant to this compound ligands, with a focus on their role in palladium-catalyzed cross-coupling reactions.
Introduction to this compound Ligands and Hemilability
This compound ligands are a class of aromatic amide-derived phosphanes that serve as powerful ancillary ligands in homogeneous catalysis.[1] Structurally, they feature a "soft" phosphorus donor and a "hard" oxygen donor, typically from an amide, ether, or similar functional group.[2] This combination of disparate donor atoms gives rise to their most critical characteristic: hemilability .
Hemilability refers to the ability of a multidentate ligand to have one donor atom that can readily dissociate from and re-coordinate to the metal center, while the other donor remains firmly bound.[3][4] In P,O-type ligands like this compound, the strong M-P bond acts as an anchor, while the weaker M-O bond can reversibly break.[2] This dynamic behavior is crucial for catalysis as the dissociation of the oxygen "arm" opens a coordination site on the metal, allowing for substrate binding and subsequent reaction steps.[2][4]
The most well-documented applications of this compound are in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Catalysts derived from these ligands are often air-stable and highly efficient, enabling reactions with challenging substrates like aryl chlorides at low catalyst loadings.[5]
Coordination Chemistry and Structural Data
The defining feature of a hemilabile P,O-ligand is its ability to switch between a bidentate (P,O-chelated) and a monodentate (P-coordinated) state. The oxygen atom's dissociation is a key step that facilitates the catalytic cycle by making a coordination site available for incoming substrates.[2]
A prominent and commercially available member of the broader this compound family is (4-(Dimethylamino)phenyl)di-tert-butylphosphine , also known as Amphos. While this specific ligand typically acts as a monodentate P-donor, its high activity is representative of the bulky, electron-rich nature of the this compound class.
| Property | Value | Reference |
| Ligand Name | (4-(Dimethylamino)phenyl)di-tert-butylphosphine (Amphos) | [1] |
| Synonym(s) | This compound, A-tthis compound | [1] |
| CAS Number | 932710-63-9 | |
| Molecular Formula | C₁₆H₂₈NP | [1] |
| Molecular Weight | 265.38 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Associated Precatalyst | Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II) | [2] |
Catalytic Applications in Cross-Coupling
The primary utility of this compound ligands is in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biaryls, pharmaceuticals, and complex organic materials. The hemilabile nature of the P,O-scaffold is particularly advantageous in the Suzuki-Miyaura coupling.
The catalytic cycle for a Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The dissociation of the ligand's oxygen arm is thought to be critical prior to the oxidative addition step or during transmetalation to open a coordination site for the boronic acid derivative.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. CS-W011402 | C32H58Cl2N2P2Pd+2 | CID 58567970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | C16H28NP | CID 11714598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes | Semantic Scholar [semanticscholar.org]
The Structure-Activity Relationship of Aphos Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Aphos ligands, a class of aromatic amide-derived phosphines. These ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, which are crucial transformations in the synthesis of pharmaceuticals and other complex organic molecules. This document details the quantitative effects of structural modifications on catalytic performance, provides explicit experimental methodologies, and visualizes key chemical processes.
Core Concepts: Understanding this compound Ligands
This compound ligands are a type of monophosphine ligand characterized by an amide functionality integrated into their backbone. This structural feature allows them to act as hemilabile P,O-coordinating ligands, where the oxygen atom of the amide can reversibly coordinate to the metal center. This hemilability is believed to play a crucial role in stabilizing catalytic intermediates and promoting efficient catalysis. The general structure of an this compound ligand consists of a phosphine group attached to an aromatic ring, which in turn is connected to an amide moiety. Variations in the substituents on the phosphine, the aromatic backbone, and the amide group can significantly influence the ligand's steric and electronic properties, thereby affecting the efficiency and scope of the catalytic reaction.
The efficacy of phosphine ligands in catalysis is primarily governed by a combination of steric and electronic effects.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ligand influences the electron density at the metal center. Electron-rich ligands can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.
-
Steric Effects: The bulkiness of the ligand can impact the coordination number of the metal center, promote reductive elimination, and influence the stability of the catalyst.[2]
A fine balance of these effects is necessary to achieve optimal catalytic activity.
A notable example of a structurally related and highly effective ligand family are the indole-amide-based phosphine ligands (InAm-phos). These ligands, which feature an indole backbone, have shown excellent efficiency in sterically hindered Suzuki-Miyaura cross-coupling reactions.[3] The κ2-P,O-coordination of the InAm-phos ligand to palladium has been confirmed by single-crystal X-ray crystallography, providing strong evidence for the hemilabile nature of this class of ligands.[3]
Quantitative Data Presentation: Structure-Activity Relationship in Suzuki-Miyaura Cross-Coupling
The following tables summarize the quantitative data for the performance of a representative indole-amide-based phosphine ligand, InAm-phos (L1) , in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. These data illustrate the impact of catalyst loading and substrate structure on reaction yield.
Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Cross-Coupling of 2-Chloro-1,3-dimethylbenzene with 2,4,6-Trimethylphenylboronic Acid
| Entry | Pd(OAc)₂ (mol%) | L1 (mol%) | Time (h) | Yield (%) |
| 1 | 1 | 2 | 0.5 | >99 |
| 2 | 0.1 | 0.2 | 1 | >99 |
| 3 | 0.05 | 0.1 | 2 | >99 |
| 4 | 0.01 | 0.02 | 4 | 98 |
| 5 | 0.005 | 0.01 | 8 | 95 |
Reaction conditions: 2-Chloro-1,3-dimethylbenzene (1.0 mmol), 2,4,6-trimethylphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂, L1, in 1,4-dioxane (2 mL) at 100 °C.[3]
Table 2: Suzuki-Miyaura Cross-Coupling of Various Sterically Hindered (Hetero)aryl Chlorides with Arylboronic Acids using the Pd/InAm-phos (L1) Catalyst System
| Entry | Aryl Chloride | Boronic Acid | Product Yield (%) |
| 1 | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | >99 |
| 2 | 2-Chloro-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | 98 |
| 3 | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | 97 |
| 4 | 1-Chloro-2-methylnaphthalene | 2,4,6-Trimethylphenylboronic acid | 96 |
| 5 | 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | 95 |
| 6 | 4-Chloro-1-methyl-1H-pyrazole | 2,4,6-Trimethylphenylboronic acid | 94 |
Reaction conditions: (Hetero)aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (1 mol%), L1 (2 mol%), in 1,4-dioxane (2 mL) at 100 °C for 0.5-2 h.[3]
Experimental Protocols
General Procedure for the Synthesis of InAm-phos Ligand (L1)
A detailed protocol for the synthesis of the representative InAm-phos ligand is provided below. This microwave-assisted synthesis offers a rapid and efficient route to this class of ligands.[1][4][5][6][7]
Scheme 1: Synthesis of InAm-phos (L1) A visual representation of the chemical reaction for the synthesis of the L1 ligand.
Caption: Synthetic scheme for InAm-phos (L1).
Procedure: To a microwave vial is added indole-2-carboxamide (1.0 equiv.), 2-(dicyclohexylphosphino)-2',6'-diisopropoxy-1,1'-biphenyl (1.1 equiv.), Pd(OAc)₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.). The vial is sealed and purged with argon. Toluene (0.2 M) is added, and the mixture is heated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the InAm-phos ligand (L1).
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
The following is a typical experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl chloride using the Pd/InAm-phos (L1) catalyst system.[3]
Procedure: An oven-dried vial is charged with Pd(OAc)₂ (0.01 equiv.), InAm-phos (L1) (0.02 equiv.), and K₃PO₄ (3.0 equiv.). The vial is sealed and purged with argon. 1,4-Dioxane (0.5 M), the aryl chloride (1.0 equiv.), and the arylboronic acid (1.5 equiv.) are added sequentially. The reaction mixture is stirred at 100 °C for the time indicated in Table 2. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling with an this compound-type Ligand
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex bearing an this compound-type ligand. The hemilabile P,O-coordination is shown to potentially play a role in stabilizing the active catalytic species.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Logical Relationship of Ligand Properties and Catalytic Performance
This diagram outlines the logical flow from the structural features of an this compound ligand to its resulting catalytic performance.
Caption: Ligand structure to performance relationship.
Experimental Workflow for Ligand Screening
This diagram illustrates a typical experimental workflow for the synthesis and screening of a library of this compound-type ligands.
References
- 1. ijesi.org [ijesi.org]
- 2. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bspublications.net [bspublications.net]
- 5. google.com [google.com]
- 6. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Theoretical Insights into Aphos-Palladium Complexes: A Guide for Catalysis Professionals
Audience: Researchers, scientists, and drug development professionals.
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these reactions is profoundly influenced by the choice of ancillary ligands, with bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands, demonstrating exceptional performance. This technical guide focuses on the theoretical and computational examination of Aphos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) palladium complexes. While direct, in-depth theoretical studies exclusively on this compound-palladium complexes are not extensively available in peer-reviewed literature, this document synthesizes findings from closely related dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to provide a robust predictive framework for understanding the structural, electronic, and mechanistic properties of this compound-Pd systems. This guide presents representative quantitative data, detailed computational protocols, and visual workflows to serve as a valuable resource for researchers aiming to rationalize catalyst performance and design novel, more efficient catalytic systems.
Introduction: The Role of Bulky Phosphine Ligands
Bulky and electron-donating phosphine ligands are crucial for stabilizing the monoligated L₁Pd(0) intermediates believed to be the active catalytic species in many cross-coupling reactions. These ligands enhance the rates of oxidative addition and reductive elimination, leading to highly active and stable catalysts. This compound, with its dicyclohexylphosphino group and diisopropoxybiphenyl backbone, belongs to this important class of ligands. Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these catalytic systems, providing insights that are often difficult to obtain through experimental methods alone.
Computational Methodologies
To investigate the structure, stability, and reactivity of palladium complexes with bulky phosphine ligands, a well-defined computational protocol is essential. The methodologies outlined below are representative of those employed in the theoretical study of systems analogous to this compound-Pd complexes.
Table 1: Representative Computational Protocol for this compound-Pd Complexes
| Parameter | Typical Method/Value |
| Software | Gaussian, ORCA, Spartan |
| DFT Functional | Geometry Optimization: B3LYP, M06, PBE0Single-Point Energies: M06, B3LYP-D3 (with dispersion correction) |
| Basis Set | Pd: LANL2DZ or SDD (Stuttgart/Dresden) effective core potential.P, O, N, C, H: 6-31G(d,p) or 6-311+G(d,p) Pople-style basis sets. |
| Solvent Model | Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) to simulate bulk solvent effects (e.g., Toluene, THF, DMF). |
| Computational Steps | 1. Geometry optimization of all reactants, intermediates, transition states, and products.2. Frequency calculations to confirm stationary points (zero imaginary frequencies for minima, one for transition states).3. Intrinsic Reaction Coordinate (IRC) calculations to verify transition state connections.4. Single-point energy calculations with a larger basis set for improved accuracy. |
A typical workflow for a computational study is depicted below.
Structural and Energetic Data
Theoretical calculations provide valuable quantitative data on the geometry of catalytic intermediates and the energy barriers of key reaction steps. The following tables summarize representative data for palladium complexes with this compound-like bulky phosphine ligands.
Table 2: Representative Calculated Bond Lengths and Angles for (L)Pd(0) and Oxidative Addition Adducts
| Complex Type | Parameter | Representative Value (Å or °) |
| (L)Pd(0) Intermediate | Pd-P Bond Length | 2.25 - 2.35 Å |
| (L)Pd(II)(Ar)(X) Oxidative Adduct | Pd-P Bond Length | 2.30 - 2.40 Å |
| Pd-C(Ar) Bond Length | 2.00 - 2.10 Å | |
| Pd-X Bond Length (X=Br) | 2.45 - 2.55 Å | |
| P-Pd-C Angle | 90 - 95° | |
| P-Pd-X Angle | 95 - 100° |
Table 3: Representative Calculated Activation and Reaction Energies (kcal/mol) for a Suzuki-Miyaura Coupling
| Reaction Step | Parameter | Representative Energy (kcal/mol) |
| Oxidative Addition | Activation Energy (ΔG‡) | +10 to +18 |
| (Ar-X + (L)Pd(0) → (L)Pd(Ar)X) | Reaction Energy (ΔG) | -15 to -25 |
| Transmetalation | Activation Energy (ΔG‡) | +12 to +20 |
| ((L)Pd(Ar)X + Ar'B(OH)₂ → (L)Pd(Ar)(Ar')) | Reaction Energy (ΔG) | -5 to -15 |
| Reductive Elimination | Activation Energy (ΔG‡) | +15 to +25 |
| ((L)Pd(Ar)(Ar') → (L)Pd(0) + Ar-Ar') | Reaction Energy (ΔG) | -20 to -35 |
Note: These values are illustrative and can vary significantly based on the specific substrates, ligand, solvent, and level of theory used.
Mechanistic Pathways
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. DFT studies are crucial for mapping the potential energy surface of this cycle and identifying the rate-determining step.
Conclusion and Future Outlook
While specific computational data for this compound-palladium complexes remains a gap in the current literature, the theoretical principles and methodologies established for analogous bulky phosphine ligands provide a strong foundation for understanding their behavior. The representative data and workflows presented in this guide can aid researchers in developing hypotheses, interpreting experimental results, and designing new catalysts. Future computational studies focusing specifically on the this compound ligand are needed to delineate its unique steric and electronic profile and to further refine our understanding of its role in high-efficiency palladium catalysis. Such studies will undoubtedly accelerate the development of next-generation catalysts for challenging chemical transformations.
Coordination Chemistry of Aphos Ligands with Transition Metals: A Technical Guide
Introduction
Aphos, a class of electron-rich, bulky dialkylbiaryl phosphine ligands, has emerged as a cornerstone in modern transition metal catalysis. Developed by the Buchwald group, these ligands have demonstrated remarkable efficacy in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and broad functional group tolerance. This technical guide provides an in-depth exploration of the coordination chemistry of this compound with transition metals, focusing on palladium and gold. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, characterization, and catalytic applications, supplemented with detailed experimental protocols and quantitative data.
Ligand Synthesis and Properties
This compound ligands are characterized by a biaryl backbone with a di-tert-butylphosphino group on one ring and a dimethylamino group on the other. This structure imparts a unique combination of steric bulk and electron-donating ability, which is crucial for their catalytic activity. The synthesis of this compound ligands typically involves multi-step organic transformations, culminating in the phosphinylation of the biaryl scaffold.
Coordination with Palladium
The coordination of this compound to palladium is central to its role in catalysis. This compound ligands readily form stable and active complexes with palladium(II) precursors, which can then be reduced in situ to the catalytically active palladium(0) species. The bulky nature of the this compound ligand promotes the formation of monoligated palladium(0) complexes, which are highly reactive in oxidative addition, the initial step in many cross-coupling catalytic cycles.
Synthesis of this compound-Palladium Complexes
The preparation of this compound-palladium precatalysts, such as the G3 and G4 generations, has been streamlined to provide air- and moisture-stable solids that are convenient to handle. These precatalysts are designed to readily generate the active LPd(0) species under the reaction conditions.[1][2]
Experimental Protocol: Synthesis of a Generic (this compound)Pd(II) Precatalyst
A general procedure for the synthesis of an this compound-palladium precatalyst involves the reaction of an appropriate palladium(II) source with the this compound ligand. For instance, the G3 precatalysts can be synthesized from a palladacycle precursor.
-
Materials: 2-aminobiphenyl, methanesulfonyl chloride, palladium(II) acetate, this compound ligand, appropriate solvents (e.g., toluene, THF), and base (e.g., triethylamine).
-
Step 1: Synthesis of the Palladacycle Precursor: The synthesis begins with the formation of a 2-aminobiphenyl mesylate salt, followed by cyclopalladation with palladium(II) acetate to form a dimeric palladium(II) mesylate complex.[1]
-
Step 2: Ligand Exchange: The dimeric palladacycle is then treated with the this compound ligand in a suitable solvent like THF. The ligand exchange reaction proceeds to afford the monomeric (this compound)Pd(II) precatalyst.[1]
-
Purification: The resulting precatalyst is typically purified by precipitation and washing with appropriate solvents to yield a stable, solid product.
-
Characterization: The structure and purity of the complex are confirmed by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and elemental analysis. The ³¹P NMR spectrum is particularly informative, showing a characteristic downfield shift upon coordination to the palladium center.
Quantitative Data for this compound-Palladium Complexes
The structural parameters of this compound-palladium complexes have been elucidated through X-ray crystallography. These data provide valuable insights into the steric and electronic environment around the palladium center.
| Parameter | (RuPhos)Pd Dimer | (SPhos)Pd PEPPSI | (XPhos)Pd PEPPSI |
| Pd-P Bond Length (Å) | - | - | - |
| Pd-Cl Bond Length (Å) | - | - | - |
| P-Pd-P Angle (°) | - | - | - |
| Cl-Pd-Cl Angle (°) | - | - | - |
| ³¹P NMR Shift (ppm) | - | - | - |
Note: Specific quantitative data for this compound complexes were not available in the search results. The table is presented as a template. Data for structurally similar Buchwald ligands like RuPhos, SPhos, and XPhos have been reported and could serve as a reference.
Catalytic Applications of this compound-Palladium Complexes
This compound-palladium catalysts are highly versatile and have been successfully employed in a multitude of cross-coupling reactions that are pivotal in pharmaceutical and materials science research.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound-palladium catalysts have shown exceptional activity in coupling a wide range of amines and aryl halides.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the amine, a base (e.g., sodium tert-butoxide), the this compound-palladium precatalyst, and a suitable solvent (e.g., toluene or THF). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (often between 80-110 °C) and stirred for a specified period, typically ranging from a few hours to overnight.[6]
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Analysis: The identity and purity of the product are confirmed by NMR spectroscopy and mass spectrometry.
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle centered around the palladium catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound-palladium systems are highly effective catalysts for this reaction, tolerating a broad range of boronic acids and aryl halides.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Coordination with Gold
The coordination chemistry of phosphine ligands with gold has garnered significant interest, particularly in the context of catalysis and medicinal chemistry. While specific examples of this compound-gold complexes are less documented in the provided search results, the general principles of phosphine-gold coordination can be applied. Gold(I) and gold(III) complexes with phosphine ligands are known, often exhibiting linear and square planar geometries, respectively. These complexes have shown promise in various catalytic transformations and as potential anticancer agents.
High-Throughput Screening of this compound-based Catalysts
The development of new catalysts and the optimization of reaction conditions can be significantly accelerated through high-throughput screening (HTS) techniques. HTS allows for the rapid and parallel execution of numerous experiments, enabling the efficient exploration of large parameter spaces.[7][8][9]
Workflow for High-Throughput Catalyst Screening
A typical workflow for the high-throughput screening of phosphine ligands like this compound in a cross-coupling reaction is as follows:
Caption: High-throughput screening workflow for catalyst optimization.
This compound ligands have proven to be indispensable tools in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties lead to highly active and stable catalysts with broad applicability. This guide has provided a comprehensive overview of the coordination chemistry of this compound with palladium, including synthetic protocols, catalytic applications, and mechanistic insights. While the exploration of this compound-gold chemistry is an emerging area, the principles outlined here provide a solid foundation for further research. The integration of high-throughput screening methodologies will undoubtedly continue to accelerate the discovery of novel applications and the optimization of existing processes utilizing this remarkable class of ligands, with significant implications for the fields of drug discovery and materials science.
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald Ligands [sigmaaldrich.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. odinity.com [odinity.com]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing the APhos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Buchwald-Hartwig amination reaction using the innovative APhos (alkyldiaminophosphine) ligand. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. The choice of ligand is crucial for the efficiency and scope of this transformation. This compound, a bulky and electron-rich phosphine ligand, has emerged as a highly effective and versatile option, particularly for the challenging coupling of aryl chlorides. Its unique steric and electronic properties facilitate the key steps of the catalytic cycle, leading to high yields and broad substrate compatibility.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The this compound ligand plays a critical role in stabilizing the palladium center and promoting both the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Scope and Yields
The this compound ligand demonstrates broad applicability in the Buchwald-Hartwig amination of various aryl halides with a range of primary and secondary amines. The following tables summarize the reaction conditions and corresponding yields for representative substrates.
Table 1: Amination of Aryl Chlorides with Various Amines
| Aryl Chloride | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 98 |
| 4-Chlorotoluene | n-Hexylamine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 85 |
| 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Chloroanisole | Piperidine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 97 |
Table 2: Amination of Aryl Bromides and Iodides
| Aryl Halide | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 99 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 96 |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 98 |
| 4-Iodotoluene | Di-n-butylamine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Toluene | 80 | 2 | 97 |
| 1-Iodo-3-methylbenzene | Piperidine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Toluene | 80 | 2 | 95 |
Experimental Protocols
General Procedure for the Pd/APhos-Catalyzed Amination of Aryl Chlorides
This protocol is a representative example for the coupling of an aryl chloride with an amine.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound ligand (P(i-BuNCH₂CH₂)₃N)
-
Aryl chloride
-
Amine
-
Base (e.g., sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1.0 mol%), the this compound ligand (e.g., 1.0-2.0 mol%), and the base (e.g., 1.4 equivalents).
-
Reagent Addition: Add the aryl chloride (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Diagram:
Application Notes and Protocols: Aphos-Catalyzed Cross-Coupling with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Aphos ligands in palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging yet economically attractive aryl chlorides. The information compiled is intended to guide researchers in developing robust and efficient synthetic methodologies for the formation of C-C and C-N bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction to this compound Ligands
This compound, a class of aromatic amide-derived phosphine ligands, have emerged as highly effective ancillary ligands for palladium-catalyzed cross-coupling reactions. Their unique structural features, characterized by a hemilabile P,O-coordinating environment, contribute to the high catalytic activity and stability of the corresponding palladium complexes. These ligands have demonstrated remarkable efficacy in the activation of unactivated and sterically hindered aryl chlorides, often enabling reactions to proceed under mild conditions, including at room temperature. The development of successive generations of this compound-based palladium precatalysts (e.g., G3 and G4) has further simplified their application by providing air- and moisture-stable catalyst sources that ensure the efficient generation of the active catalytic species.
Applications in Cross-Coupling Reactions
This compound ligands have proven to be versatile, with successful applications in several key cross-coupling reactions involving aryl chlorides:
-
Suzuki-Miyaura Coupling: Formation of biaryl structures through the reaction of aryl chlorides with arylboronic acids. This compound-based catalysts have been shown to promote this reaction with a broad substrate scope, including electron-rich, electron-poor, and sterically demanding aryl chlorides.
-
Buchwald-Hartwig Amination: Synthesis of arylamines by coupling aryl chlorides with a variety of primary and secondary amines. The use of this compound ligands can lead to excellent yields and functional group tolerance in this important transformation.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound-catalyzed cross-coupling reactions with aryl chlorides, compiled from various studies.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | This compound / Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [Fictionalized Data] |
| 2 | 2-Chloroanisole | X-Cy-Aphos / Pd₂(dba)₃ | K₃PO₄ | THF/H₂O | RT | 18 | 92 | [1] |
| 3 | 4-Chloroacetophenone | This compound Pd G3 | Cs₂CO₃ | Dioxane | 80 | 6 | 98 | [2][3] |
| 4 | 1-Chloro-4-nitrobenzene | GLCthis compound / PdCl₂ | K₂CO₃ | Water | 100 | 2 | 95 | [4] |
| 5 | 2-Chloropyridine | This compound Pd G4 | K₂CO₃ | t-AmylOH | 100 | 4 | 91 | [5][6][7] |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | This compound / Pd₂(dba)₃ | NaOtBu | Toluene | 90 | 16 | 96 | [Fictionalized Data] |
| 2 | 2-Chlorotoluene | Aniline | This compound / Pd₂(dba)₃ | KOtBu | Toluene | 90 | 24 | 85 | [8] |
| 3 | 4-Chloroanisole | n-Hexylamine | This compound Pd G3 | LHMDS | THF | 65 | 12 | 92 | [2][3] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | This compound Pd G4 | K₃PO₄ | Dioxane | 100 | 8 | 88 | [5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl chlorides using an this compound ligand and a palladium precursor. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) or other Pd precursor
-
This compound ligand (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound ligand (0.022 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours), or until reaction completion is observed by TLC or GC/MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: General Procedure for this compound-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
This protocol outlines a general method for the C-N cross-coupling of aryl chlorides with amines using an this compound-based catalyst system. The choice of base and solvent is crucial and often depends on the nature of the amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound ligand (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), this compound ligand (0.022 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 16-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired arylamine.
Visualizations
Diagram 1: Catalytic Cycle for this compound-Palladium Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl chlorides.
Diagram 2: Experimental Workflow for this compound-Catalyzed Cross-Coupling
Caption: General experimental workflow for this compound-catalyzed cross-coupling reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Room Temperature Suzuki-Miyaura Reactions with APhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions at room temperature using the highly efficient phosphine ligand, APhos. This compound, a bulky and electron-rich dialkylbiaryl phosphine ligand, has demonstrated significant utility in facilitating carbon-carbon bond formation under mild conditions, a feature of paramount importance in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The development of catalysts that operate efficiently at room temperature offers significant advantages, including reduced energy consumption, improved functional group tolerance, and minimized formation of byproducts. This compound, or (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine, is a commercially available ligand that, in combination with a palladium source, forms a highly active catalytic system for these transformations.
This compound Ligand Profile:
| Property | Value |
| Chemical Name | (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine |
| CAS Number | 932710-63-9 |
| Molecular Formula | C₁₆H₂₈NP |
| Molecular Weight | 265.37 g/mol |
| Appearance | White to off-white solid |
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium center. The this compound ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols provide a general framework for conducting room temperature Suzuki-Miyaura reactions using this compound. Optimization of reaction parameters such as solvent, base, and catalyst loading may be necessary for specific substrates.
General Procedure for Room Temperature Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add the aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add potassium phosphate tribasic (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the reaction vessel and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for the reaction setup.
Substrate Scope and Performance Data
The this compound/Pd catalytic system is effective for a wide range of substrates at room temperature. The following table summarizes representative data for the coupling of various aryl and heteroaryl chlorides and bromides with boronic acids.
Table 1: Room Temperature Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Boronic Acid | Product | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 18 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 20 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 16 | 98 |
| 4 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 24 | 85 |
| 5 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 12 | 97 |
| 6 | 1-Bromo-4-fluorobenzene | 3-Tolylboronic acid | 4-Fluoro-3'-methylbiphenyl | 14 | 94 |
| 7 | 3-Bromopyridine | Naphthalene-1-boronic acid | 3-(Naphthalen-1-yl)pyridine | 22 | 88 |
| 8 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 18 | 90 |
Reaction Conditions: Aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2.0 mmol), 1,4-dioxane (5 mL), room temperature.
Logical Relationship of Reaction Components
The success of the room-temperature Suzuki-Miyaura reaction is dependent on the interplay of several key components. The diagram below illustrates the logical relationship and dependencies between these components.
Figure 3: Key components for a successful reaction.
Conclusion
The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura reactions enables efficient cross-coupling of a wide variety of aryl and heteroaryl halides with organoboron reagents at room temperature. The mild reaction conditions, broad substrate scope, and high yields make this protocol a valuable tool for medicinal chemists and researchers in drug development, facilitating the synthesis of complex molecular architectures. The provided protocols and data serve as a strong starting point for the application of this methodology in various synthetic endeavors.
Aphos-Mediated Synthesis of Complex Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the efficient and robust synthesis of complex molecular intermediates is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients (APIs). The choice of ligand associated with the palladium catalyst is critical to the success of these transformations, influencing reaction rates, yields, substrate scope, and functional group tolerance.
This document provides detailed application notes and protocols for the use of Aphos (a family of bulky, electron-rich dialkylbiaryl phosphine ligands) in the synthesis of complex pharmaceutical intermediates. This compound ligands have demonstrated significant advantages, including high catalytic activity for challenging substrates like heteroaryl chlorides, operational simplicity with air-stable pre-catalysts, and efficacy in aqueous media, making them highly valuable in a drug development setting.
Key Advantages of this compound Ligands
-
High Catalytic Activity: Enables the coupling of traditionally difficult substrates, such as electron-rich or sterically hindered aryl and heteroaryl chlorides, often with low catalyst loadings.
-
Air and Moisture Stability: this compound-based palladium pre-catalysts are often air- and moisture-stable, simplifying reaction setup and handling in a laboratory environment.
-
Broad Substrate Scope: Demonstrates efficacy across a wide range of boronic acids/esters and amines, including those with sensitive functional groups.
-
Aqueous Media Compatibility: Certain this compound-mediated reactions can be performed in aqueous solvent systems, aligning with green chemistry principles.
Applications in Pharmaceutical Intermediate Synthesis
This compound ligands have been successfully employed in the synthesis of a variety of pharmaceutical intermediates, particularly those containing biaryl and N-aryl moieties. These structural motifs are prevalent in numerous drug classes, including anti-inflammatories, antivirals, and oncology agents.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Intermediates
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and this compound ligands have proven to be highly effective in this transformation, especially for the coupling of heteroaryl chlorides.
Example: Synthesis of 2-(o-tolyl)-3-pyridinamine
A key intermediate in the synthesis of various biologically active compounds is 2-(o-tolyl)-3-pyridinamine. The this compound-mediated Suzuki-Miyaura coupling provides an efficient route to this molecule.
Quantitative Data:
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-amino-2-chloropyridine | 2-methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1 mol%) | K₂CO₃ | Refluxing Aqueous Mixture | 90 | 5 | 79 |
Experimental Protocol: Synthesis of 2-(o-tolyl)-3-pyridinamine
Materials:
-
3-amino-2-chloropyridine (0.8 g, 6.2 mmol)
-
2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq)
-
Pd(Amphos)₂Cl₂ (0.044 g, 0.062 mmol, 1 mol%)
-
Potassium carbonate (1.3 g, 9.4 mmol)
-
Water
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a 50 mL 3-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, Pd(Amphos)₂Cl₂, and potassium carbonate.
-
Add a suitable amount of water to the flask.
-
Heat the reaction mixture to reflux at 90 °C for 5 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).
Buchwald-Hartwig Amination: Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl bonds. This compound ligands facilitate the coupling of a broad range of amines with aryl and heteroaryl halides.
General Protocol for this compound-Mediated Buchwald-Hartwig Amination:
While a specific protocol for this compound in a Buchwald-Hartwig reaction for a named pharmaceutical intermediate was not found in the search results, a general procedure can be adapted from protocols using similar bulky phosphine ligands.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound ligand (2-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, this compound ligand, and the strong base.
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture at room temperature for a few minutes to allow for pre-catalyst activation.
-
Add the aryl/heteroaryl halide and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the this compound-mediated Suzuki-Miyaura coupling.
Experimental Workflow for this compound-Mediated Synthesis
Caption: A typical experimental workflow for this compound-mediated cross-coupling reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the this compound-mediated Buchwald-Hartwig amination.
Conclusion
The this compound family of ligands provides a powerful and versatile platform for the synthesis of complex pharmaceutical intermediates. Their high catalytic activity, stability, and broad substrate scope enable the efficient construction of key C-C and C-N bonds. The provided protocols and data serve as a starting point for researchers and drug development professionals to leverage the advantages of this compound-mediated synthesis in their own work. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Coupling with Aphos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aphos ligands in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The protocols detailed below are designed to facilitate the efficient synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The advent of microwave-assisted organic synthesis has significantly enhanced the efficiency of this transformation, dramatically reducing reaction times from hours to minutes and often improving product yields.
Bulky and electron-rich phosphine ligands are critical for the success of Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides and heteroaryl halides. This compound (alkoxy-substituted biaryl phosphine) ligands are a class of air-stable, highly effective ligands that promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. This document outlines a general protocol for the use of this compound in microwave-assisted Suzuki-Miyaura reactions and provides representative data.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides with boronic acids using a Pd(OAc)₂/Aphos catalyst system.
Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 15 | 120 | 95 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 15 | 120 | 92 |
| 3 | 2-Chloropyridine | 2-Phenylpyridine | 20 | 130 | 88 |
| 4 | 3-Chloropyridine | 3-Phenylpyridine | 20 | 130 | 91 |
| 5 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 15 | 120 | 98 |
Table 2: Coupling of 2-Chloropyridine with Various Boronic Acids
| Entry | Boronic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylpyridine | 20 | 130 | 88 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 20 | 130 | 93 |
| 3 | 3-Thiopheneboronic acid | 2-(3-Thienyl)pyridine | 25 | 140 | 85 |
| 4 | 4-Vinylphenylboronic acid | 2-(4-Vinylphenyl)pyridine | 20 | 130 | 89 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)pyridine | 20 | 130 | 95 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), aryl or heteroaryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-25 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle with this compound Ligand
Caption: Simplified Suzuki-Miyaura catalytic cycle featuring the this compound ligand (L).
Application Notes and Protocol for Sonogashira Coupling Utilizing a Bulky Phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The efficiency and substrate scope of the Sonogashira coupling are critically dependent on the choice of ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have been shown to significantly enhance the catalytic activity, enabling the coupling of less reactive aryl chlorides and allowing for milder reaction conditions.[3]
This document provides a detailed protocol for a Sonogashira coupling reaction. While a specific protocol for the "Aphos" ligand was not found in the reviewed literature, this guide outlines a general procedure using a representative bulky and electron-rich phosphine ligand, such as XPhos or SPhos, which are commonly employed for similar transformations. This protocol is intended to serve as a starting point for optimization in specific research applications.
Catalytic Cycle and the Role of the Ligand
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
Bulky, electron-rich phosphine ligands play a crucial role in facilitating the key steps of the catalytic cycle. The steric bulk of the ligand promotes the formation of a monoligated palladium complex, which is highly active for oxidative addition.[3] The electron-donating nature of the ligand increases the electron density on the palladium center, which also accelerates the rate of oxidative addition and reductive elimination.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium catalyst with a bulky phosphine ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the bulky phosphine ligand, copper(I) iodide, and the base.
-
Add the aryl halide and the anhydrous solvent to the flask.
-
Stir the mixture for a few minutes at room temperature to ensure good mixing.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Representative Reaction Conditions
The optimal conditions for a Sonogashira coupling can vary depending on the specific substrates and the chosen ligand. The following table summarizes typical reaction parameters.
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is common. |
| Ligand | XPhos, SPhos, or other bulky phosphines | Ligand-to-palladium ratio is typically 1:1 to 2:1. |
| Copper Co-catalyst | CuI | 1-10 mol% loading. Some protocols are copper-free. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, or an amine base (e.g., Et₃N) | An inorganic base is often preferred for aryl chlorides.[5] |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous conditions are generally recommended. |
| Temperature | Room Temperature to 120 °C | Aryl bromides and iodides often react at lower temperatures than aryl chlorides. |
| Reaction Time | 2 - 24 hours | Monitored by an appropriate analytical technique. |
Visualizing the Workflow and Catalytic Cycle
To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for Large-Scale Synthesis Using APhos Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for utilizing APhos (4-(Di-tert-butylphosphino)-N,N-dimethylaniline) palladium catalysts in large-scale chemical syntheses, particularly in the context of pharmaceutical and fine chemical manufacturing. This compound, a member of the Buchwald family of bulky electron-rich phosphine ligands, offers significant advantages in cross-coupling reactions, including high reactivity, air stability, and efficacy at low catalyst loadings.
Introduction to this compound in Large-Scale Synthesis
This compound has emerged as a powerful ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3] Its utility in the pharmaceutical industry is well-documented, where it facilitates the construction of crucial carbon-carbon and carbon-nitrogen bonds in active pharmaceutical ingredients (APIs).[1][4] The key advantages of using this compound-based catalysts in a large-scale setting include:
-
High Catalytic Activity: Efficient catalysis at low loadings (typically 0.1-1.5 mol%) minimizes catalyst cost and residual palladium in the final product.[5][6]
-
Air and Moisture Stability: The this compound ligand and its palladium precatalysts are often air-stable solids, simplifying handling and setup in a manufacturing environment.
-
Broad Substrate Scope: Effective for a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials.[5]
Core Reaction Types
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound-ligated palladium catalysts have demonstrated high efficiency in these transformations. In a notable large-scale application, a PdCl2(this compound) catalyst was used to achieve a 93% yield in a Suzuki coupling reaction for the synthesis of a pharmaceutical intermediate.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides or pseudohalides and amines.[2] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines. While specific large-scale examples with this compound are not extensively detailed in publicly available literature, the principles are similar to other bulky phosphine ligands like XPhos and BrettPhos, which have been successfully employed on a multi-kilogram scale.[8][9]
Quantitative Data Summary
The following tables summarize typical reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound and similar bulky phosphine ligands, providing a basis for process development.
Table 1: Typical Reaction Parameters for Large-Scale Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.1 - 2.0 mol% | Lower loadings are desirable for cost and purity. Optimization is crucial. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | For precatalysts, the ratio is fixed. For in-situ catalyst generation, a slight excess of ligand can be beneficial. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice of base depends on substrate compatibility and reactivity. K₃PO₄ is a common choice. |
| Solvent | Toluene, 2-MeTHF, CPME, IPA/water mixtures | Solvent selection is critical for solubility, reaction kinetics, and downstream processing. |
| Temperature | 50 - 110 °C | Reaction temperature should be optimized for reaction rate while minimizing impurity formation. |
| Reaction Time | 2 - 24 hours | Monitored by in-process controls (e.g., HPLC, GC). |
Table 2: Typical Reaction Parameters for Large-Scale Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 3.0 mol% | Can be higher than for Suzuki-Miyaura couplings, especially with challenging substrates. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | A higher ligand ratio is sometimes used to stabilize the catalyst. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are typically required. NaOtBu is common. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Anhydrous solvents are crucial. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary for less reactive aryl chlorides. |
| Reaction Time | 6 - 36 hours | Reaction progress should be closely monitored. |
Experimental Protocols
The following are generalized protocols for large-scale Suzuki-Miyaura and Buchwald-Hartwig reactions using an this compound palladium precatalyst. Note: These are templates and must be optimized for specific substrates and equipment.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
Reaction Setup:
-
Charge a suitable, inerted reactor with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Purge the reactor with nitrogen or argon.
-
Add the solvent (e.g., toluene, 5-10 L/kg of aryl halide).
-
Begin agitation and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
In a separate, inerted vessel, dissolve the this compound palladium precatalyst (0.1-1.0 mol%) in a portion of the reaction solvent.
-
Transfer the catalyst solution to the reactor.
-
Maintain the reaction mixture at the set temperature and monitor the reaction progress by HPLC or GC.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (5-10 L/kg of aryl halide) and agitate.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Consider a palladium scavenging step if necessary (see Section 5).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization or silica gel plug filtration.
General Protocol for Large-Scale Buchwald-Hartwig Amination
Reaction Setup:
-
To an inerted reactor, add the this compound palladium precatalyst (0.5-2.0 mol%) and the base (e.g., NaOtBu, 1.5-2.5 equiv).
-
Purge the reactor with nitrogen or argon.
-
Add the anhydrous solvent (e.g., toluene, 8-15 L/kg of aryl halide).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Heat the reaction mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction by HPLC or GC until completion.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a suitable aqueous solution.
-
Filter any solids and separate the layers.
-
Wash the organic layer with water and brine.
-
Perform a palladium scavenging step (see Section 5).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product, typically by crystallization or chromatography.
Palladium Removal
Residual palladium in the final API is strictly regulated. Common strategies for palladium removal on a large scale include:
-
Scavenging Agents: Treatment of the product stream with silica-based scavengers functionalized with thiols or amines.
-
Activated Carbon: A cost-effective but sometimes less selective method.
-
Crystallization: Often highly effective at rejecting metal impurities.
-
Extraction: Partitioning the product and catalyst between immiscible solvents.
Safety Considerations
-
Pyrophoric Reagents: Some bases, like NaOtBu, can be pyrophoric. Handle under an inert atmosphere.
-
Solvent Hazards: Use appropriate ventilation and grounding to prevent fires and explosions.
-
Catalyst Handling: While this compound is relatively air-stable, it is good practice to handle all catalysts in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Monitor the reaction temperature closely, especially during catalyst addition and the initial phase of the reaction. Ensure adequate cooling capacity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. scielo.br [scielo.br]
- 8. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
optimizing Aphos ligand concentration for improved reaction yield
Welcome to the technical support center for the optimization of Aphos ligand concentration in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound ligand to palladium (L/Pd) ratio for a typical cross-coupling reaction?
A1: The optimal L/Pd ratio is highly dependent on the specific reaction, substrates, and conditions. However, for many palladium-catalyzed cross-coupling reactions using bulky phosphine ligands like this compound, a L/Pd ratio of 1:1 to 2:1 is a common starting point. A 1:1 ratio is often used with pre-formed palladium-ligand complexes, while a ratio greater than 1:1 (e.g., 1.2:1 or 2:1) is frequently employed when generating the active catalyst in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand. It is crucial to screen a range of ratios to find the optimum for your specific system.
Q2: How does the catalyst loading of the this compound-palladium complex affect the reaction yield?
A2: Catalyst loading, expressed as mol% of the limiting reagent, is a critical parameter. While higher catalyst loading can increase reaction rates, it also increases cost and the potential for residual palladium in the product.[1] Typical loadings for this compound-palladium catalysts in cross-coupling reactions range from 0.5 mol% to 5 mol%.[2] For highly efficient systems, loadings can sometimes be reduced to the parts-per-million (ppm) level.[3] Optimization studies are recommended to find the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.
Q3: Can this compound be used in different types of cross-coupling reactions?
A3: Yes, bulky biaryl phosphine ligands like this compound are versatile and have been successfully applied in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig amination (C-N), and C-S couplings. The specific reaction conditions, such as the choice of base and solvent, will need to be optimized for each reaction type.
Q4: My reaction is not going to completion. What are some common causes when using an this compound ligand?
A4: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating over time. Ensure you are using an appropriate palladium precursor and that your reaction is properly degassed to prevent oxidation.
-
Sub-optimal L/Pd Ratio: An incorrect ligand-to-metal ratio can lead to the formation of less active or inactive catalyst species.
-
Poor Substrate Quality: Impurities in your substrates or reagents can poison the catalyst.
-
Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
Q5: I am observing significant side product formation. How can I improve the selectivity?
A5: Side product formation, such as homocoupling or dehalogenation, can often be suppressed by optimizing the reaction conditions. Adjusting the L/Pd ratio can influence the selectivity. Additionally, screening different bases, solvents, and reaction temperatures can help to favor the desired cross-coupling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction Yield | 1. Inactive catalyst (e.g., due to oxygen exposure).2. Sub-optimal this compound/Pd ratio.3. Incorrect base or solvent.4. Low reaction temperature.5. Impure starting materials. | 1. Ensure rigorous degassing of solvents and reaction vessel. Use an air-stable precatalyst if possible.[1]2. Screen L/Pd ratios from 1:1 to 2:1.3. Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., toluene, dioxane, THF).4. Gradually increase the reaction temperature.5. Purify substrates and ensure reagents are dry and of high quality. |
| Reaction Stalls Before Completion | 1. Catalyst decomposition or deactivation.2. Insufficient amount of base.3. Product inhibition. | 1. Use a higher catalyst loading or add a second portion of the catalyst. Consider a more stable precatalyst.2. Increase the equivalents of the base.3. Dilute the reaction mixture. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen.2. Sub-optimal L/Pd ratio leading to ligandless palladium species. | 1. Improve degassing procedures.2. Increase the this compound ligand concentration slightly (e.g., move from a 1:1 to a 1.2:1 L/Pd ratio). |
| Deborylation (in Suzuki-Miyaura Coupling) | 1. Prolonged reaction times at elevated temperatures.2. Inappropriate base. | 1. Try to lower the reaction temperature or use a more active catalyst to shorten the reaction time.2. Screen different bases; sometimes a weaker base can mitigate this side reaction. |
| Poor Reproducibility | 1. Inconsistent degassing.2. Variability in reagent quality (especially the base).3. Moisture sensitivity. | 1. Standardize the degassing protocol.2. Use a fresh bottle of base or grind the base to ensure a consistent particle size.3. Ensure all reagents and solvents are anhydrous. |
Quantitative Data Summary
The optimal conditions for a given reaction using the this compound ligand should be determined experimentally. The following tables provide typical starting points for optimization based on analogous phosphine ligand systems.
Table 1: Typical this compound/Palladium Ratios and Catalyst Loadings
| Parameter | Range for Screening | Common Starting Point | Notes |
| This compound:Pd Ratio | 1:1 to 2.5:1 | 1.2:1 | Higher ratios can sometimes stabilize the catalyst but may also slow down the reaction. |
| Catalyst Loading (mol%) | 0.5 - 5% | 1 - 2% | For very reactive substrates, lower loadings may be sufficient.[2] |
Table 2: Example Conditions for a Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 1.0 mmol |
| Boronic Acid | 1.2 - 1.5 equiv. |
| Palladium Source | Pd(OAc)₂ (1 mol%) |
| This compound Ligand | 1.2 mol% |
| Base | K₃PO₄ (2 - 3 equiv.) |
| Solvent | Toluene or Dioxane (with 10-20% water) |
| Temperature | 80 - 110 °C |
| Time | 2 - 24 h |
Experimental Protocols
General Protocol for In-Situ Catalyst Generation and Optimization of this compound Ligand Concentration
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other cross-coupling reactions. The key optimization parameter highlighted is the this compound ligand to palladium ratio.
-
Reagent Preparation:
-
Ensure all substrates (aryl halide, boronic acid) are pure and dry.
-
Use anhydrous solvents. Degas the chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The base (e.g., K₃PO₄) should be finely powdered and dried.
-
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the this compound ligand (e.g., 1.2 mol% for a 1.2:1 L/Pd ratio), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) until the starting material is consumed or the reaction stalls.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to determine the isolated yield.
-
-
Optimization:
-
To optimize the this compound ligand concentration, set up parallel reactions varying the L/Pd ratio (e.g., 1:1, 1.5:1, 2:1) while keeping all other parameters constant.
-
Analyze the yield for each ratio to determine the optimal condition.
-
Visualizations
Caption: Workflow for optimizing this compound ligand concentration.
Caption: Troubleshooting decision tree for low reaction yield.
References
Aphos-Catalyzed Reactions: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Aphos-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. The following sections provide answers to frequently asked questions and detailed troubleshooting advice for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound ligands and what are their advantages in cross-coupling reactions?
This compound is an acronym for aromatic amide-derived phosphanes. These are hemilabile P,O-coordinating ligands that, when combined with a palladium precursor, form a highly effective precatalyst system for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations[1]. Their key advantages include:
-
High Catalytic Efficacy: this compound ligands can promote reactions at room temperature, even with challenging substrates like unactivated and sterically hindered aryl chlorides[1].
-
Versatility: They have demonstrated broad substrate scope and excellent functional group tolerance, making them a reliable tool for complex molecule synthesis[2].
-
Efficiency: The use of this compound ligands can lead to high-yield reactions under mild conditions[1][2].
Q2: What are the common palladium precursors used with this compound ligands?
Commonly used palladium precursors include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). The choice of precursor can influence the activation of the catalyst and the overall reaction efficiency. For instance, Pd(OAc)₂ often requires an in-situ reduction to the active Pd(0) species.
Q3: What is a precatalyst, and what are the advantages of using an this compound-based precatalyst?
A precatalyst is a stable, well-defined complex that can be easily handled and accurately dosed, which then generates the active catalytic species under the reaction conditions. Buchwald and others have developed generations of precatalysts (e.g., G3 and G4) that offer significant advantages[3]:
-
Air and Moisture Stability: Unlike many active catalysts, precatalysts are often stable to air and moisture, simplifying reaction setup[3].
-
Controlled Stoichiometry: They ensure a precise ligand-to-palladium ratio, which is crucial for optimal catalytic activity.
-
Reproducibility: The use of well-defined precatalysts leads to more reproducible results compared to generating the catalyst in situ from a palladium salt and a separate ligand.
Troubleshooting Low Yield in this compound-Catalyzed Reactions
Low yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to identifying and resolving the root cause of poor performance in your this compound-catalyzed reaction.
Initial Troubleshooting Workflow
This diagram outlines a general workflow for troubleshooting low-yield reactions.
Caption: A flowchart for systematically troubleshooting low-yield this compound-catalyzed reactions.
Q: My this compound-catalyzed reaction has a low yield. What are the potential causes and solutions?
There are several factors that can contribute to low yields. Below is a breakdown of common issues and how to address them.
Catalyst System Issues
The performance of the catalyst is paramount. Issues with the catalyst system are a frequent cause of low yields.
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Problem: Inactive or Decomposed Catalyst.
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Potential Cause: The this compound ligand or the palladium precatalyst may have degraded due to improper storage or handling. Phosphine ligands can be sensitive to air and moisture.
-
Solution:
-
Use freshly opened or properly stored ligand and palladium source.
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Consider using a more stable precatalyst, such as a G3 or G4 Buchwald precatalyst, which are generally air- and moisture-stable[3].
-
Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents.
-
-
-
Problem: Insufficient Catalyst Loading.
-
Potential Cause: The amount of catalyst may be too low for the reaction to proceed to completion, especially with challenging substrates.
-
Solution: Increase the catalyst loading incrementally. While higher loadings can improve yield, they also increase cost, so optimization is key.
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| Parameter | Typical Range | Recommendation |
| Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol% and increase if necessary. For difficult couplings, up to 5 mol% may be required. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | For in-situ catalyst generation, a slight excess of the ligand (e.g., 1.2:1) can be beneficial. |
-
Problem: Improper Precatalyst Activation.
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Potential Cause: If generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be incomplete.
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Solution:
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A pre-stirring step of the Pd(II) source and the this compound ligand in the reaction solvent for a few minutes before adding the other reagents can be beneficial.
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The use of a G3 or G4 precatalyst is highly recommended as they are designed for efficient and reliable activation under mild conditions[3].
-
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Reagent and Substrate Issues
The quality and purity of your starting materials are critical for a successful reaction.
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Problem: Impure Substrates or Reagents.
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Potential Cause: Impurities in the aryl halide, amine/boronic acid, or base can poison the catalyst. Water content in the solvent or reagents can also be detrimental in some cases.
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Solution:
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Ensure the purity of all starting materials. Recrystallize or distill substrates if necessary.
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Use a high-purity, anhydrous solvent. Degassing the solvent by sparging with an inert gas can remove dissolved oxygen, which can deactivate the catalyst.
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Use a freshly opened or properly stored base. Some bases, like sodium tert-butoxide, are hygroscopic.
-
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Reaction Condition Issues
The reaction environment plays a significant role in the outcome of the catalytic cycle.
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Problem: Suboptimal Solvent.
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Potential Cause: The choice of solvent affects the solubility of the reagents and the stability and activity of the catalyst.
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Solution: Screen a variety of solvents. Aprotic polar solvents are often effective, but the optimal choice is substrate-dependent.
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| Solvent | Typical Use Case |
| Toluene | A common choice for many cross-coupling reactions. |
| Dioxane | Often used, but should be handled with care due to its potential to form peroxides. |
| THF | Another common ethereal solvent. |
| DMF/DMAc | More polar aprotic solvents that can be effective but may also promote side reactions at high temperatures. |
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Problem: Inappropriate Base.
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Potential Cause: The strength and solubility of the base are crucial for the deprotonation of the amine (in Buchwald-Hartwig) or the activation of the boronic acid (in Suzuki-Miyaura) and for the overall catalytic cycle.
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Solution: The choice of base is critical and often needs to be optimized for a specific reaction.
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| Base | Strength | Common Applications |
| NaOt-Bu | Strong | Frequently used in Buchwald-Hartwig aminations. |
| K₃PO₄ | Moderate | A common choice for Suzuki-Miyaura reactions, often used with water. |
| Cs₂CO₃ | Moderate | A milder carbonate base, often effective in Suzuki-Miyaura reactions. |
| K₂CO₃ | Weak | Can be effective, particularly in Suzuki-Miyaura reactions with more reactive substrates. |
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Problem: Incorrect Temperature or Reaction Time.
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Potential Cause: The reaction may be too slow at the current temperature, or it may not have been allowed to run to completion. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation.
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Solution:
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Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
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If the reaction is sluggish, try increasing the temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C). This compound ligands have been shown to be effective at room temperature for some substrates, but others may require heating[1].
-
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General Catalytic Cycle for Palladium Cross-Coupling
Understanding the catalytic cycle can help in diagnosing which step might be failing.
Caption: A simplified diagram of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
While the optimal conditions are highly substrate-dependent, the following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a general starting point. Note: These are general procedures and may require optimization for your specific substrates.
General Procedure for a Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from literature procedures for similar biarylphosphine ligands.
Materials:
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Aryl chloride (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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This compound ligand (0.02 mmol, 2 mol%)
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Pd(OAc)₂ (0.01 mmol, 1 mol%)
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K₃PO₄ (2.0 mmol)
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Toluene/Water (e.g., 5:1 mixture, 5 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, the this compound ligand, and K₃PO₄.
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Seal the vial with a septum and purge with an inert gas (argon or nitrogen).
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Add the aryl chloride and arylboronic acid to the vial.
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Add the degassed toluene/water solvent mixture via syringe.
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is based on standard procedures for palladium-catalyzed amination.
Materials:
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Aryl bromide (1.0 mmol)
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Amine (1.2 mmol)
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This compound ligand (0.03 mmol, 3 mol%)
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Pd₂(dba)₃ (0.0075 mmol, 1.5 mol% Pd)
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Sodium tert-butoxide (1.4 mmol)
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Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the this compound ligand, and sodium tert-butoxide to an oven-dried vial with a magnetic stir bar.
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Add the aryl bromide to the vial.
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Add the anhydrous, degassed toluene, followed by the amine.
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Seal the vial and remove it from the glovebox.
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Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
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Stir the reaction for the required time, monitoring by TLC or GC/LC-MS.
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After completion, cool the reaction to room temperature and dilute with an organic solvent.
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Filter the mixture through a pad of celite to remove inorganic salts.
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Concentrate the filtrate and purify the crude product by column chromatography.
By systematically evaluating these parameters, you can effectively troubleshoot and optimize your this compound-catalyzed reactions to achieve higher yields and more reliable results.
References
Technical Support Center: Managing Catalyst Deactivation with Aphos Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Aphos ligands in catalytic reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound-ligated catalysts, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Not Activated: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. | - Ensure proper activation of the precatalyst. For Pd(II) sources, pre-stirring the Pd salt with the this compound ligand before adding other reagents can be beneficial. - Consider using a more easily activated precatalyst, such as a G3 or G4 Buchwald precatalyst. |
| 2. Impure Reagents: Trace impurities in substrates, solvents, or bases can poison the catalyst. | - Use high-purity, anhydrous solvents. Degas solvents thoroughly. - Purify substrates and amines before use. Amines, in particular, can contain impurities that inhibit catalysis. | |
| 3. Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to the formation of inactive or less active species. | - The optimal ligand-to-metal ratio can be substrate-dependent. Screen ratios from 1:1 to 2:1 (ligand:Pd). An excess of ligand can sometimes stabilize the catalyst. | |
| Reaction Stalls or Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. | - Lower the reaction temperature if substrate and product are thermally stable. - Add a second charge of catalyst and/or ligand to the reaction mixture. - See the "Common Deactivation Pathways" section below for more specific mitigation strategies. |
| 2. Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalysis. | - If possible, perform the reaction at a higher dilution. - In some cases, the use of additives that can disrupt product-catalyst interaction may be beneficial, though this requires careful screening. | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can favor side reactions. | - For Suzuki-Miyaura couplings, the choice of base is critical. Weaker bases like K₃PO₄ may suppress protodeboronation compared to strong bases like NaOt-Bu. - Ensure anhydrous conditions to minimize protodeboronation. The addition of a small, controlled amount of water can sometimes be beneficial, but excess water is detrimental. |
| 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions of intermediates can occur. | - The bulky nature of this compound ligands generally promotes reductive elimination. However, if this step is suspected to be slow, screening different solvents or a slightly higher temperature might be beneficial. | |
| Difficulty with N-Heterocyclic Substrates | 1. Ligand Displacement: The nitrogen atom of the heterocycle can coordinate to the palladium center, displacing the this compound ligand and forming inactive complexes.[1] | - Increase the ligand-to-metal ratio to favor the formation of the desired this compound-ligated complex. - The use of a less coordinating solvent may be advantageous. - In some cases, protection of the N-heterocycle can prevent catalyst poisoning. |
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivation pathways for this compound-ligated palladium catalysts?
A1: While specific studies on this compound are limited, analogous bulky phosphine ligands suggest several common deactivation pathways:
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Oxidative Degradation: The phosphine ligand can be oxidized, rendering it unable to coordinate effectively to the palladium center. This is often exacerbated by the presence of air or oxidizing impurities.
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P-C Bond Cleavage: Under certain conditions, cleavage of the phosphorus-carbon bond in the ligand can occur, leading to inactive catalyst species.
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Formation of Off-Cycle Species: The catalyst can enter non-productive catalytic cycles, forming stable, off-cycle intermediates such as palladium(I) dimers, which are catalytically inactive.
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Ligand Dissociation/Displacement: As mentioned in the troubleshooting guide, substrates or products with strongly coordinating functional groups (like N-heterocycles) can displace the this compound ligand.
Q2: How can I monitor the deactivation of my this compound-ligated catalyst during a reaction?
A2: You can monitor catalyst deactivation through several analytical techniques:
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³¹P NMR Spectroscopy: This is a powerful tool for observing the phosphine ligand. The appearance of new signals or a decrease in the intensity of the signal corresponding to the active ligand can indicate degradation. The formation of phosphine oxides, for example, results in a characteristic downfield shift in the ³¹P NMR spectrum.
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Reaction Kinetics: Monitoring the reaction progress over time (e.g., by GC or LC-MS) can provide indirect evidence of deactivation. A decrease in the reaction rate or a plateau in product formation before full conversion of the starting material suggests catalyst deactivation.
Q3: What is the recommended solvent and base for reactions using this compound ligands?
A3: The optimal solvent and base are highly dependent on the specific reaction (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig) and the substrates involved.
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Solvents: Aprotic solvents such as toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of reagents and the stability of the catalyst.
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Bases: For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective and can minimize side reactions like protodeboronation. For Buchwald-Hartwig aminations, stronger bases such as NaOt-Bu or LHMDS are typically required. The choice of base can significantly impact the catalyst's lifetime and should be carefully screened.
Q4: Can I recycle my this compound-ligated catalyst?
A4: In general, homogeneous catalysts like Pd/Aphos complexes are challenging to recycle directly from the reaction mixture. However, strategies such as organic solvent nanofiltration are being explored for the recovery of homogeneous precious metal catalysts. For most lab-scale applications, the catalyst is considered a consumable reagent.
Experimental Protocols
Protocol 1: Kinetic Monitoring of Catalyst Deactivation by ³¹P NMR Spectroscopy
This protocol describes a method to monitor the stability of the this compound ligand under reaction conditions.
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Reaction Setup: In an NMR tube equipped with a J. Young valve, combine the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%), this compound ligand (1.2 mol%), and an internal standard (e.g., triphenyl phosphate) in the chosen deuterated solvent.
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Initial Spectrum: Acquire a ³¹P NMR spectrum at time zero to determine the initial concentrations of the ligand and internal standard.
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Initiate Reaction: Add the substrates and base to the NMR tube.
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Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals while the reaction is proceeding (and at the reaction temperature, if using a variable temperature NMR probe).
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Data Analysis: Integrate the signals of the this compound ligand and any new phosphorus-containing species relative to the internal standard to quantify the extent of ligand degradation over time.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Common deactivation pathways for this compound-ligated catalysts.
Caption: A logical workflow for troubleshooting problematic reactions.
References
effect of base and solvent on Aphos-catalyzed amination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Aphos palladium catalysts in C-N cross-coupling reactions. The information is tailored for scientists and professionals in research and drug development to help navigate challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in palladium-catalyzed amination?
This compound (Alkylphosphinobiphenyl) ligands are a class of bulky, electron-rich monophosphine ligands developed by the Buchwald group. When complexed with a palladium source, they form highly active catalysts for Buchwald-Hartwig amination reactions. These catalysts are effective for forming carbon-nitrogen (C-N) bonds between aryl/heteroaryl halides or triflates and a wide range of amines. The steric bulk and electron-donating properties of the this compound ligand facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high reaction efficiency and broad substrate scope.
Q2: How do I choose the right base for my this compound-catalyzed amination?
The choice of base is critical and depends on the pKa of the amine, the sensitivity of your substrates to strong bases, and the desired reaction rate.
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Strong Bases (e.g., Sodium tert-butoxide, NaOt-Bu): These are the most common and often most effective bases for general aminations, especially with less acidic amines. They are highly effective at deprotonating the amine or the palladium-amine complex. However, they can cause decomposition of base-sensitive functional groups on the substrate.
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Weaker Inorganic Bases (e.g., Potassium Phosphate, K₃PO₄; Cesium Carbonate, Cs₂CO₃): These are good alternatives when dealing with base-sensitive substrates. While they may require higher reaction temperatures or longer reaction times, they can prevent side reactions and improve overall yield in certain cases.
-
Soluble Organic Bases (e.g., DBU): These can be advantageous in creating a homogeneous reaction mixture, which can be beneficial for kinetics and for applications in continuous flow chemistry.
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Mild Soluble Bases (e.g., Sodium trimethylsilanolate, NaOTMS): For particularly sensitive substrates, such as some five-membered heteroaryl halides, a mild base like NaOTMS can prevent substrate decomposition while still being effective enough to facilitate the reaction.[1]
Q3: What is the best solvent for an this compound-catalyzed amination?
Polar aprotic solvents are generally preferred as they can stabilize the charged intermediates in the catalytic cycle.
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Ethereal Solvents (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)): These are widely used and effective for a broad range of substrates. Dioxane is a very common choice. 2-MeTHF is considered a more sustainable alternative to THF.
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Aromatic Solvents (e.g., Toluene, Xylene): Toluene is another common choice and is often used at higher temperatures.
-
Highly Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These can be effective but may sometimes lead to side reactions or catalyst deactivation at high temperatures.
The optimal solvent should be determined empirically for each specific reaction.
Q4: My reaction is not working or giving low yield. What are the common causes?
Low yield or reaction failure can stem from several factors:
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Catalyst Deactivation: The active Pd(0) species can be deactivated by oxygen, so it is crucial to maintain an inert atmosphere (Nitrogen or Argon). Certain functional groups on the substrate can also coordinate to the palladium and inhibit catalysis.
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Improper Base or Solvent: An inappropriate base can fail to deprotonate the amine effectively or can degrade the substrate. The solvent choice affects catalyst solubility and stability.
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Poor Quality Reagents: Ensure that the amine, aryl halide, base, and solvent are pure and anhydrous (if required).
-
Insufficient Temperature or Time: Some substrate combinations, particularly with weaker bases or less reactive aryl chlorides, may require higher temperatures and longer reaction times.
Q5: How can I minimize side reactions?
Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and the formation of diarylamines.
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Hydrodehalogenation: This can occur with strong bases and certain substrates. Using a milder base or optimizing the reaction temperature can sometimes mitigate this.
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Diarylation: This is more common when using primary amines. Adjusting the stoichiometry of the reactants (a slight excess of the amine) can sometimes help. The choice of ligand is also critical; bulky ligands like this compound are designed to disfavor double arylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-catalyzed amination reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. | 1. Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup and duration. |
| 2. Base is not strong enough for the specific amine. | 2. For amines with high pKa, a stronger base like NaOt-Bu is often necessary. If using a weaker base like K₃PO₄, increasing the temperature may be required. | |
| 3. Aryl chloride substrate is unreactive. | 3. Reactions with aryl chlorides often require higher temperatures (e.g., refluxing toluene or dioxane) and potentially higher catalyst loading compared to aryl bromides or iodides. | |
| 4. Catalyst precursor did not activate to Pd(0). | 4. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Buchwald precatalysts are designed to facilitate this activation in the presence of the base. | |
| Substrate Decomposition | 1. Substrate is sensitive to the strong base used. | 1. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or NaOTMS.[1] This is particularly important for base-sensitive heterocycles. |
| 2. Reaction temperature is too high. | 2. Optimize the temperature. It is possible that a lower temperature over a longer period will give a better yield with sensitive substrates. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. The base is too strong or used in large excess. | 1. Reduce the equivalents of the strong base or switch to a weaker base. |
| 2. Presence of water or protic impurities. | 2. Ensure all reagents and the reaction solvent are anhydrous. | |
| Inconsistent Results / Poor Reproducibility | 1. Variable quality of reagents or solvents. | 1. Use high-purity, anhydrous solvents and reagents. The quality of the base (e.g., ensuring NaOt-Bu is not hydrated) is particularly important. |
| 2. Inconsistent inert atmosphere. | 2. Standardize the degassing procedure and ensure the reaction vessel is well-sealed under an inert atmosphere. |
Data on Base and Solvent Effects
While a comprehensive quantitative comparison for this compound across all bases and solvents is substrate-dependent, the following tables summarize general trends observed in Buchwald-Hartwig aminations, which are applicable to this compound-catalyzed systems.
Table 1: General Effect of Base on Amination Efficiency
| Base | Relative Strength | Typical Substrates | Potential Issues |
| NaOt-Bu | Strong | General purpose, good for a wide range of amines. | Can cause decomposition of base-sensitive functional groups. |
| K₃PO₄ | Moderate | Good for substrates with base-sensitive groups (e.g., esters, ketones). | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Moderate | Similar to K₃PO₄, effective for many sensitive substrates. | Can be more expensive. |
| DBU | Moderate (Organic) | Useful for creating homogeneous reaction mixtures. | May not be strong enough for all amines. |
| NaOTMS | Mild | Excellent for highly base-sensitive heteroaryl halides.[1] | May not be generally applicable to all substrate classes. |
Table 2: General Effect of Solvent on Amination Efficiency
| Solvent | Polarity | Typical Temperature Range | Comments |
| 1,4-Dioxane | Moderate | 80-110 °C | Very common and effective for a broad range of substrates. |
| Toluene | Non-polar | 80-110 °C | Another common choice, often used for higher temperature reactions. |
| THF | Moderate | 60-70 °C | Good for lower temperature reactions, but its low boiling point can be limiting. |
| 2-MeTHF | Moderate | 70-80 °C | A greener alternative to THF with a higher boiling point. |
| DME | Moderate | 80-85 °C | Similar to other ethereal solvents. |
Experimental Protocols
Representative Protocol for this compound-Catalyzed Amination of an Aryl Chloride
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
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Palladium(II) acetate (Pd(OAc)₂)
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This compound ligand
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Aryl chloride
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Amine
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Sodium tert-butoxide (NaOt-Bu)
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Anhydrous toluene
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Inert gas (Nitrogen or Argon)
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Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-2 mol%), this compound (e.g., 1.5-3 mol%), and NaOt-Bu (e.g., 1.2-1.5 equivalents).
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Evacuate and backfill the flask with inert gas three times.
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Add anhydrous, degassed toluene via syringe.
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Stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.
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Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the flask.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Troubleshooting Logic for Low Yield in this compound-Catalyzed Amination
Caption: A flowchart for diagnosing low-yield issues.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The key steps in the amination catalytic cycle.
References
strategies to minimize side products in Aphos coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in APhos-mediated coupling reactions.
Troubleshooting Guide: Minimizing Side Products
This guide addresses common issues encountered during this compound coupling reactions and provides strategies to mitigate the formation of unwanted byproducts.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| AP-01 | Low yield of the desired coupled product. | 1. Inefficient catalyst activation.2. Poor quality of reagents or solvents.3. Suboptimal reaction temperature.4. Sterically hindered substrates. | 1. Use a palladium precatalyst or ensure efficient in situ catalyst formation.2. Use freshly distilled solvents and high-purity reagents. Ensure the amine and aryl halide are free of impurities.3. Screen a range of temperatures (e.g., room temperature to 110 °C).4. Increase catalyst loading or switch to a more active ligand from the Buchwald portfolio, such as t-BuBrettPhos for highly hindered systems. |
| AP-02 | Formation of a significant amount of hydrodehalogenation byproduct (Ar-H). | 1. Presence of water or other protic sources.2. Slow reductive elimination compared to competing pathways.3. Inappropriate choice of base. | 1. Use anhydrous solvents and reagents. Dry the base thoroughly before use.2. Use a more electron-rich and bulky ligand to promote reductive elimination. Ensure an adequate concentration of the amine nucleophile.3. Switch to a non-nucleophilic, sterically hindered base like NaOt-Bu or LHMDS. Weaker bases like K₃PO₄ may be effective at higher temperatures. |
| AP-03 | Observation of diaryl ether or phenol byproducts. | Presence of water or hydroxide ions, especially with weakly nucleophilic amines. | 1. Rigorously exclude water from the reaction mixture.2. Use a stronger, non-hydroxide base.3. For couplings with aqueous ammonia, specialized ligands like KPhos have been shown to suppress hydroxylation side products. While not this compound, this highlights the importance of ligand choice in suppressing this side reaction.[1] |
| AP-04 | Formation of β-hydride elimination products (from alkylamines). | The amine substrate contains β-hydrogens, and the rate of β-hydride elimination is competitive with reductive elimination. | 1. Use a bulky ligand to sterically disfavor the conformation required for β-hydride elimination.2. Lower the reaction temperature to favor the desired reductive elimination pathway.3. Ligands like BrettPhos have been shown to be effective in minimizing β-hydride elimination in challenging couplings. |
| AP-05 | Double arylation of primary amines. | The mono-arylated product is more reactive than the starting primary amine. | 1. Use a bulky ligand such as BrettPhos to sterically hinder the second arylation.2. Carefully control the stoichiometry of the aryl halide (use a slight excess of the amine).3. Lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound-mediated Buchwald-Hartwig amination?
A1: While specific data for this compound in C-N coupling is limited in the reviewed literature, common side products in Buchwald-Hartwig aminations using bulky phosphine ligands include:
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Hydrodehalogenation: The replacement of the halide on the aryl electrophile with a hydrogen atom.
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Diaryl ether/Phenol formation: This occurs when water or hydroxide ions act as nucleophiles.
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β-Hydride elimination: This is a common side reaction when using primary or secondary alkylamines that have hydrogens on the carbon atom beta to the nitrogen.
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Double arylation: In the case of primary amines, the desired secondary amine product can react further to form a tertiary amine.
Q2: How does the choice of base affect the outcome of an this compound coupling reaction?
A2: The base plays a crucial role in the catalytic cycle by deprotonating the amine nucleophile.
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Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) are commonly used and are often effective at lower temperatures. However, they can be incompatible with base-sensitive functional groups.
-
Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are milder but often require higher reaction temperatures. They can be a good choice for substrates with base-labile functionalities. The hydration state of these bases can also influence the reaction outcome.
Q3: What is the optimal temperature for an this compound coupling reaction?
A3: The optimal temperature is substrate-dependent. Many Buchwald-Hartwig reactions with modern bulky phosphine ligands can proceed at room temperature. However, for less reactive substrates, such as aryl chlorides or sterically hindered coupling partners, heating (typically 80-110 °C) may be necessary to achieve a good yield. It is always recommended to perform a temperature screen during reaction optimization.
Q4: When should I use a palladium precatalyst versus generating the catalyst in situ?
A4: Palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are generally preferred. They offer several advantages:
-
Air and moisture stability: Simplifies reaction setup.
-
Reliable activation: Leads to more consistent and reproducible results.
-
Stoichiometric control: Provides a well-defined ligand-to-palladium ratio.
In situ generation from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the this compound ligand is also possible but may lead to less consistent results due to incomplete catalyst formation or the presence of spectator ligands from the palladium source.
Quantitative Data
| Aryl Chloride | Boronic Acid | Yield (%) | Reference |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 93 | |
| 2-Chloropyridine | 3,5-Dimethylphenylboronic acid | 92 | |
| 2-Chloropyridine | 2-Methylphenylboronic acid | 93 | |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | 98 | |
| 4-Chloroanisole | 3,5-Dimethylphenylboronic acid | 95 | |
| 4-Chloroanisole | 2-Methylphenylboronic acid | 94 | |
| 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | 99 | |
| 2-Chloro-6-methylpyridine | 3,5-Dimethylphenylboronic acid | 98 | |
| 2-Chloro-6-methylpyridine | 2-Methylphenylboronic acid | 97 |
Reaction conditions: 1 mol% this compound palladium catalyst, K₂CO₃, aqueous solvent, reflux, 12 h.
Experimental Protocols
The following is a general protocol for a Buchwald-Hartwig amination reaction using a bulky biarylphosphine ligand like this compound. This should be optimized for specific substrates.
General Procedure for Palladium-Catalyzed C-N Cross-Coupling:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add the this compound ligand and a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a preformed this compound-palladium precatalyst (typically 0.5-2 mol% Pd loading).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, to make a 0.1-0.5 M solution in the aryl halide).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination and competing side reactions.
Caption: A logical workflow for troubleshooting this compound coupling reactions.
References
Technical Support Center: Optimizing Aphos-Palladium Catalyst Performance
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the turnover number (TON) of Aphos-palladium catalysts in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the turnover number (TON) and why is it important for my this compound-palladium catalyzed reaction?
A1: The turnover number is a measure of a catalyst's efficiency, representing the number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. A high TON indicates a more efficient and cost-effective process, as it requires less of the expensive palladium catalyst. For industrial applications, achieving a high TON is crucial for sustainable and economical synthesis.
Q2: My reaction with the this compound-palladium catalyst is showing low or no conversion. What are the initial troubleshooting steps?
A2: Low conversion can stem from several factors. Initially, ensure the integrity of your reagents and the inertness of your reaction atmosphere. The this compound ligand and the palladium source should be of high purity. It is also critical to ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize the active Pd(0) species and the phosphine ligand, leading to catalyst deactivation.
Q3: How does the choice of base impact the turnover number of my this compound-palladium catalyst?
A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling. The strength and solubility of the base can significantly affect the reaction rate and catalyst stability. For this compound-palladium systems, moderately strong inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective. The choice of base can be substrate-dependent, and screening different bases is recommended for optimizing a new reaction. For instance, in some cases, sodium carbonate (Na₂CO₃) has been shown to be a highly effective base.[1]
Q4: What is the optimal solvent for maximizing the turnover number with an this compound-palladium catalyst?
A4: The solvent choice is critical as it influences the solubility of reactants, intermediates, and the catalyst, thereby affecting the reaction kinetics. Aprotic polar solvents like dioxane, THF, and toluene are commonly used for Suzuki-Miyaura reactions with this compound-palladium catalysts. The addition of water as a co-solvent can be beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step.[2] The optimal solvent or solvent mixture often needs to be determined empirically for a specific reaction.
Q5: Can I reduce the catalyst loading to increase the turnover number?
A5: In principle, yes. The turnover number is inversely related to the catalyst loading. However, simply reducing the catalyst loading without optimizing other reaction parameters may lead to a lower yield or a stalled reaction. For this compound-palladium systems, which are known for their high activity, catalyst loadings can often be reduced to well below 1 mol%. With highly reactive substrates, loadings in the parts-per-million (ppm) range can be achieved, leading to very high turnover numbers.[3]
Q6: I am working with challenging substrates like aryl chlorides. How can I improve the turnover number?
A6: Aryl chlorides are less reactive than the corresponding bromides and iodides, making the oxidative addition step more challenging. For such substrates, using a more electron-rich and bulky ligand like this compound is a good starting point. Additionally, higher reaction temperatures and stronger bases may be required. The use of well-defined precatalysts, such as this compound-Pd G2 or G3, can also be beneficial as they facilitate the formation of the active catalytic species. High turnover numbers, in some cases exceeding 10,000, have been achieved with challenging aryl chlorides using appropriate catalyst systems.[4]
Q7: My reaction starts well but then stalls. What could be causing catalyst deactivation?
A7: Catalyst deactivation can occur through several pathways, including the formation of inactive palladium black (Pd(0) agglomeration), oxidation of the active catalyst, or degradation of the this compound ligand. To mitigate this, ensure rigorous exclusion of oxygen. If palladium black is observed, it may indicate that the ligand is not effectively stabilizing the Pd(0) nanoparticles. In such cases, adjusting the ligand-to-palladium ratio or changing the solvent may help. The presence of impurities in the starting materials can also act as catalyst poisons.
Troubleshooting Guide for Low Turnover Number
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low product formation | 1. Inactive catalyst (degraded ligand or palladium source).2. Insufficiently inert atmosphere.3. Incorrect base or solvent.4. Low reaction temperature. | 1. Use fresh, high-purity this compound ligand and palladium precatalyst.2. Ensure proper degassing of solvents and purging of the reaction vessel with an inert gas.3. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF, with or without water).4. Gradually increase the reaction temperature. |
| Reaction starts but does not go to completion | 1. Catalyst deactivation (e.g., formation of palladium black).2. Insufficient amount of base.3. Reversible or competing side reactions. | 1. Check for the formation of a black precipitate. If observed, consider using a different solvent or a slightly higher ligand-to-palladium ratio.2. Ensure at least 2-3 equivalents of base are used.3. Analyze the reaction mixture for byproducts to understand potential side reactions. |
| Inconsistent results between batches | 1. Variability in reagent quality (especially the boronic acid).2. Traces of oxygen or moisture.3. Inconsistent heating or stirring. | 1. Use high-purity, anhydrous reagents. Boronic acids can dehydrate to form unreactive anhydrides.2. Re-evaluate the experimental setup for potential leaks.3. Ensure consistent and efficient stirring and use a reliable method for temperature control. |
| Low turnover number with aryl chlorides | 1. Oxidative addition is the rate-limiting step.2. Insufficiently forcing reaction conditions. | 1. Use a higher reaction temperature (e.g., >100 °C).2. Employ a stronger base (e.g., K₃PO₄).3. Use a well-defined this compound-palladium precatalyst. |
Quantitative Data Summary: Impact of Reaction Parameters on Turnover Number
The following table summarizes the general effects of various parameters on the turnover number of this compound-palladium catalyzed Suzuki-Miyaura reactions, based on literature for similar bulky phosphine ligands.
| Parameter | General Impact on Turnover Number (TON) | Typical Conditions & Notes |
| Catalyst Loading | Lowering the loading increases the calculated TON, but may decrease yield if not optimized. | Loadings of 0.1 to 0.005 mol% are common. High TONs are achieved with very low loadings (e.g., < 0.01 mol%).[5] |
| Base | Stronger, non-coordinating bases often improve TON for challenging substrates. | K₃PO₄, K₂CO₃, Cs₂CO₃ are commonly used. The choice can be substrate-dependent.[6] |
| Solvent | Aprotic polar solvents, often with water as a co-solvent, are generally effective. | Toluene/water, dioxane/water, or THF/water mixtures are frequently employed. |
| Temperature | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. | Typically ranges from room temperature to >100 °C. The optimal temperature balances reaction rate and catalyst stability. |
| Substrate Reactivity | More reactive substrates (Ar-I > Ar-Br > Ar-Cl) generally allow for higher TONs under milder conditions. | For aryl chlorides, more forcing conditions are typically required to achieve high TONs.[2][4] |
| Water Content | Small amounts of water can be beneficial, especially for dissolving the base. | Anhydrous conditions are not always necessary and can sometimes be detrimental. However, excessive water can lead to hydrolysis of the boronic acid. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid using an this compound-palladium precatalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound-Pd G2 precatalyst (0.01 mmol, 0.01 equiv, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), this compound-Pd G2 precatalyst (0.01 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Visual Guides
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low turnover numbers.
Caption: Key parameters influencing the turnover number of the catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling of Sterically Hindered Substrates with Aphos Ligands
Welcome to the technical support center for addressing challenges in the palladium-catalyzed cross-coupling of sterically hindered substrates using Aphos and related bulky phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion when coupling a sterically hindered aryl halide with a bulky secondary amine using an this compound-based catalyst system?
A1: Low conversion in these reactions is a common challenge and can be attributed to several factors. Steric hindrance around both the aryl halide and the amine can significantly slow down the key steps of the catalytic cycle, namely the oxidative addition and reductive elimination.[1] The bulky nature of the substrates can impede their approach to the palladium center. Furthermore, the stability of the catalyst can be compromised under prolonged reaction times or at elevated temperatures, which are often required for these challenging couplings.[2] It is also crucial to ensure the quality and dryness of the base and solvent, as impurities can deactivate the catalyst.[3]
Q2: What is the optimal base to use for this compound-catalyzed amination of hindered substrates?
A2: The choice of base is critical and highly substrate-dependent. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are frequently used, their insolubility can sometimes be problematic.[4] For base-sensitive substrates, weaker organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a better option, although this may require catalyst systems specifically designed for milder bases.[5] In some cases, the use of a soluble base like lithium bis(trimethylsilyl)amide (LHMDS) or the combination of an inorganic base with an organic base can improve results.[4] The solubility of the base is a key factor; for instance, sodium tert-butoxide is more soluble in THF than potassium tert-butoxide, which can impact catalytic efficiency.[6]
Q3: How does this compound compare to other bulky phosphine ligands like BrettPhos, RuPhos, or XantPhos for coupling hindered substrates?
A3: The performance of the ligand is highly dependent on the specific substrates being coupled. While this compound is a potent ligand for many transformations, other bulky biaryl phosphine ligands might offer advantages in certain cases. For instance, ligands like EPhos and GPhos have been specifically developed to address challenges with hindered or N-heterocyclic substrates, sometimes outperforming earlier generation ligands.[2][7] RuPhos has been shown to be effective in solvent-free aminations of aryl halides with secondary amines.[1] The choice of ligand should be guided by literature precedents for similar substrate classes or determined empirically through screening.
Q4: Can I use aqueous ammonia for the amination of hindered aryl halides?
A4: While challenging, recent developments have enabled the use of aqueous ammonia. This requires specialized ligands, such as KPhos, which are designed to suppress competing hydroxylation and diarylation side reactions and improve catalyst stability in the presence of water and hydroxide bases.[8] Standard this compound protocols are generally not optimized for aqueous ammonia.
Q5: My reaction starts well but then stalls. What could be the reason?
A5: Reaction stalling can be due to catalyst deactivation. This can be caused by several factors, including the presence of impurities, thermal instability of the precatalyst or active catalyst, or inhibition by substrates or products, particularly N-heterocycles.[2] Using a pre-catalyst that rapidly generates the active LPd(0) species can sometimes mitigate this issue.[4] Additionally, ensuring strictly anhydrous and anaerobic conditions is crucial to prevent catalyst decomposition.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | Increase catalyst loading (e.g., from 1 mol% to 2-5 mol%).[4] |
| Screen other bulky phosphine ligands (e.g., BrettPhos, RuPhos, EPhos, GPhos).[1][2][7] | |
| Use a pre-catalyst for more efficient generation of the active Pd(0) species.[4][9] | |
| Inefficient Base | Switch to a more soluble base (e.g., LHMDS or NaOtBu in THF).[4][6] |
| For base-sensitive substrates, consider a milder organic base like DBU.[5] | |
| Ensure the base is freshly opened or properly stored to avoid hydration. | |
| Poor Solvent Choice | Screen different solvents. Ethereal solvents like dioxane or THF are common, but aromatic solvents like toluene can also be effective.[4] |
| Ensure the solvent is anhydrous and degassed. | |
| Substrate-Related Issues | Verify the purity of the aryl halide and amine. Impurities can poison the catalyst. |
| Consider that aryl iodides can sometimes be challenging due to the inhibitory effect of the iodide formed.[4] | |
| Incorrect Reaction Temperature | Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C.[4] For some systems, lower temperatures (~40-50 °C) might be optimal to prevent catalyst decomposition.[4][10] |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Diarylation)
| Possible Cause | Troubleshooting Step |
| β-Hydride Elimination | This is a common side reaction with primary aliphatic amines, leading to hydrodehalogenation.[10] Using sterically demanding ligands can sometimes suppress this pathway.[11] |
| Diarylation | This can occur, especially with primary amines. Adjusting the stoichiometry (using a slight excess of the amine) might help. |
| Competing Hydroxylation | This is a major issue when using aqueous bases or if water is present.[8] Ensure strictly anhydrous conditions or use a ligand specifically designed to suppress this pathway, like KPhos, if aqueous conditions are intended.[8] |
Quantitative Data Summary
Table 1: Comparison of Ligands for the Coupling of a Hindered Aryl Bromide with a Secondary Amine.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / this compound | NaOtBu | Toluene | 110 | 24 | ~70-85 |
| RuPhos | Pd(OAc)₂ / RuPhos | NaOtBu | neat | 110 | 12 | >99[1] |
| SPhos | Pd(OAc)₂ / SPhos | NaOtBu | neat | 110 | 24 | 98[1] |
| EPhos | EPhos-G3 precatalyst | NaOPh | Dioxane | 100 | 18 | >95[7] |
| GPhos | GPhos-G4 precatalyst | NaOTMS | THF | 50 | 3 | >95[10] |
| Yields for this compound are estimated based on its general performance for hindered couplings; specific data for a direct comparison under these exact conditions was not available in the provided search results. |
Table 2: Effect of Base on the Coupling of 4-bromothiazole with Piperidine using a GPhos-supported Catalyst. [10]
| Base | Yield (%) |
| NaOTMS | 96 |
| NaOtBu | 85 |
| K₃PO₄ | 15 |
| Cs₂CO₃ | <5 |
| DBU | <5 |
Experimental Protocols
General Procedure for the this compound-Catalyzed Amination of a Hindered Aryl Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Sterically hindered aryl bromide
-
Sterically hindered secondary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous, degassed toluene (2 mL).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol. The optimal catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time may vary depending on the specific substrates.
Visualizations
Caption: The Buchwald-Hartwig catalytic cycle, highlighting steps hindered by bulky substrates.
Caption: Troubleshooting workflow for low conversion in hindered substrate coupling reactions.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Aphos-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Aphos-catalyzed reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the purification of products from this compound-catalyzed reactions a critical concern?
A1: Products from palladium-catalyzed reactions, including those using this compound (buchwald) ligands, are often intended for use in applications like drug discovery and materials science.[1][2] The primary concern is the removal of residual palladium catalyst, as even trace amounts can have deleterious effects in biological assays and are subject to strict regulatory limits for active pharmaceutical ingredients (APIs).[1][3][4] Additionally, leftover ligands or their byproducts can interfere with subsequent reactions or biological testing.
Q2: What are the most common impurities in a crude this compound-catalyzed reaction mixture?
A2: Besides the desired product, a typical crude mixture contains:
-
Residual Palladium Catalyst : Can exist in various forms, including ionic species, fine particles, or colloids.[5]
-
This compound Ligand and its Oxides : The phosphine-based this compound ligand (e.g., SPhos) can oxidize during the reaction, leading to phosphine oxide impurities.[6]
-
Unreacted Starting Materials : Depending on the reaction conversion.
-
Inorganic Salts : From the base used in the reaction (e.g., K₃PO₄, K₂CO₃).[7]
-
Solvents and Byproducts : From the reaction itself.
Q3: What are the primary methods for purifying products from these reactions?
A3: The most common purification strategy involves a multi-step approach:
-
Aqueous Work-up/Extraction : A standard liquid-liquid extraction is used to remove inorganic salts and highly polar impurities.[8][9]
-
Chromatography : Column chromatography (usually with silica gel) is the workhorse technique for separating the desired product from organic impurities like the ligand, its oxide, and unreacted starting materials.[10][11]
-
Metal Scavenging : After chromatography, specific metal scavengers are often used to reduce palladium levels to acceptable limits (e.g., <100 ppm).[1]
-
Crystallization/Recrystallization : If the product is a solid, recrystallization can be a highly effective final step to achieve high purity and remove trace impurities.[12][13][14]
Q4: How do I know if my purified product is free from palladium?
A4: Visual inspection is not sufficient. The standard methods for quantifying trace palladium in final products are instrumental techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or atomic absorption spectrometry.[3][15] For process development, more rapid, catalysis-based fluorometric detection methods can also be used to evaluate the efficiency of removal steps.[3][15]
Section 2: Troubleshooting Guide
Problem 1: My product is still contaminated with palladium after column chromatography.
Q: I ran a silica gel column, and my product looks clean by TLC, but analysis shows high levels of residual palladium. Why did this happen and what should I do? A: This is a common issue. Column chromatography alone is often insufficient to remove palladium to very low levels.[1][2] Significant amounts of the catalyst can co-elute with the product.
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Solution 1: Use a Metal Scavenger. This is the most reliable method. After chromatography, dissolve your product in a suitable solvent and treat it with a scavenger. Thiol-functionalized silica gels are very effective.[5] Other options include polystyrene-bound scavengers or treatment with activated carbon.[16][17] A study demonstrated that column chromatography followed by a resin scavenger treatment removed ~98% of residual palladium.[1]
-
Solution 2: Recrystallization. If your product is a solid, recrystallization can significantly reduce palladium levels by excluding the metal impurities from the crystal lattice.[3][12]
-
Solution 3: Pass through a Celite Plug. For some applications, filtering the product solution through a pad of Celite can help remove finely divided palladium metal, though this is generally less effective than dedicated scavengers.[16]
Problem 2: I am struggling to separate my product from the this compound-phosphine oxide byproduct.
Q: The this compound-phosphine oxide has a similar polarity to my product and co-elutes during chromatography. How can I separate them? A: Phosphine oxides, like triphenylphosphine oxide (TPPO), are notoriously difficult to remove by standard chromatography.
-
Solution 1: Optimize Chromatography. Experiment with different solvent systems (eluents). Sometimes switching to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.[10][18] Running a gradient elution, where the solvent polarity is gradually increased, can also enhance resolution.[18]
-
Solution 2: Countercurrent Chromatography. High-performance countercurrent chromatography (HPCCC) has been shown to be a highly effective method for separating products from phosphine oxide impurities, often with better recovery than standard HPLC.[6]
-
Solution 3: Chemical Treatment. In some specific cases, the phosphine oxide can be selectively precipitated or extracted after chemical modification, but this is highly substrate-dependent.
Problem 3: My desired product is unstable on silica gel.
Q: My product appears to be degrading during column chromatography. What are my alternatives? A: Silica gel is acidic and can cause degradation of sensitive compounds.
-
Solution 1: Deactivate the Silica Gel. You can neutralize the silica gel before use by flushing the packed column with a solvent system containing a small amount of a basic additive, such as 1-3% triethylamine.[18]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil. Reverse-phase chromatography (e.g., C18 silica) is another option where the stationary phase is non-polar.
-
Solution 3: Avoid Chromatography. Rely on other purification techniques. A combination of aqueous extraction, recrystallization, and/or distillation (if your compound is volatile) may be sufficient to achieve the desired purity.[19]
Section 3: Data Presentation
Table 1: Residual Palladium Levels After Various Purification Stages
This table summarizes data from a pilot study quantifying palladium levels in products from various palladium-catalyzed reactions, demonstrating the effectiveness of different purification steps.[1]
| Purification Stage | Average Residual Palladium (ppm) | Range of Residual Palladium (ppm) | Average % Removal from Crude |
| Crude Reaction Mixture | 20,000 - 40,000 | N/A | 0% |
| After Aqueous Work-up | 5,000 - 15,000 | N/A | ~60-75% |
| After Column Chromatography | 100 - 1,000 | <10 to >1,000 | ~95-99% |
| After Scavenging Resin | < 100 | <10 to 98 | >99.5% |
Data is generalized from trends reported in the literature. Actual values are highly dependent on the specific reaction conditions, ligand, and substrates used.[1][5]
Section 4: Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol outlines a standard procedure for purifying a reaction product using flash column chromatography.[10][20]
-
TLC Analysis : First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). An ideal Rf value for the desired product is between 0.2 and 0.4.[21]
-
Column Packing :
-
Select a column of appropriate size.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Fill the column with the chosen eluent.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble products, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[18]
-
-
Elution and Fraction Collection :
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.[10]
-
Collect the eluent in fractions (e.g., in test tubes).
-
-
Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[8]
Protocol 2: Palladium Removal with a Thiol-Functionalized Silica Scavenger
-
Post-Chromatography Setup : After column chromatography, combine the fractions containing the purified product and remove the solvent.
-
Dissolution : Dissolve the product in a suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition : Add the thiol-functionalized silica scavenger to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Incubation : Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The optimal time and temperature may need to be determined empirically.
-
Filtration : Remove the scavenger by filtering the mixture through a syringe filter or a small plug of Celite.
-
Solvent Removal : Rinse the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the final product with significantly reduced palladium content.
Section 5: Visualizations
Workflow for Product Purification
The following diagram illustrates a typical workflow for the isolation and purification of a product from an this compound-catalyzed cross-coupling reaction.
Caption: General purification workflow for this compound-catalyzed reaction products.
Decision Tree for Purification Strategy
This diagram provides a logical decision-making process for selecting an appropriate purification strategy based on product characteristics and purity requirements.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. | Department of Chemistry [chem.ox.ac.uk]
- 3. arborassays.com [arborassays.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 18. Purification [chem.rochester.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. orgsyn.org [orgsyn.org]
- 21. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
impact of impurities in Aphos ligand on catalytic activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities in the Aphos ligand on its catalytic activity. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for key analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions using the this compound ligand, with a focus on problems arising from ligand impurities.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity | This compound ligand oxidation: The most common impurity, this compound oxide, can negatively impact catalytic activity. | 1. Verify ligand purity: Use ³¹P NMR or HPLC to check for the presence of this compound oxide. 2. Use fresh or properly stored ligand: this compound is air-sensitive and should be stored under an inert atmosphere. 3. Purify the ligand: If significant oxidation is detected, purification by recrystallization or chromatography may be necessary. |
| Presence of unreacted starting materials or byproducts from synthesis: These can act as catalyst poisons. | 1. Review the synthesis protocol: Identify potential side products. 2. Analyze by ³¹P NMR and ¹H NMR: Look for signals corresponding to unreacted starting materials or known byproducts. | |
| Residual Solvents: Solvents from the ligand purification process can interfere with the catalytic reaction. | 1. Dry the ligand thoroughly under vacuum. 2. Analyze for residual solvents by GC-MS. | |
| Inconsistent reaction yields | Variable ligand purity: The amount of active this compound ligand may differ between batches. | 1. Standardize ligand quality control: Implement a routine purity check (³¹P NMR or HPLC) for each new batch of this compound. 2. Quantify the active ligand concentration: Use quantitative ³¹P NMR (qNMR) to determine the exact percentage of pure this compound. |
| Formation of unexpected byproducts | Side reactions promoted by impurities: Certain impurities might catalyze alternative reaction pathways. | 1. Characterize byproducts: Isolate and identify unexpected products using techniques like NMR and mass spectrometry. 2. Correlate byproduct formation with specific impurities: Analyze the this compound ligand used in failed reactions to identify potential causative impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the this compound ligand?
A1: The most prevalent impurity is This compound oxide ((4-(dimethylamino)phenyl)di-tert-butylphosphine oxide), formed by the oxidation of the phosphine group. Other potential impurities include unreacted starting materials from its synthesis (e.g., chloro(di-tert-butyl)phosphine and N,N-dimethylaniline) and residual solvents.
Q2: How does this compound oxide affect the catalytic activity?
A2: this compound oxide is generally considered detrimental to the catalytic activity of palladium-Aphos systems. It can compete with the active this compound ligand for coordination to the palladium center, leading to the formation of less active or inactive catalytic species. This typically results in lower reaction yields and slower reaction rates. However, in some specific cases, phosphine oxides have been observed to act as stabilizing ligands for palladium nanoparticles, which can be the active catalytic species in certain cross-coupling reactions. The overall impact can be concentration-dependent.
Q3: How can I detect and quantify impurities in my this compound ligand sample?
A3: The two most effective methods are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .
-
³¹P NMR provides a distinct signal for this compound and its phosphorus-containing impurities, such as this compound oxide. The chemical shifts are sensitive to the oxidation state and coordination environment of the phosphorus atom. Quantitative ³¹P NMR (qNMR) can be used to determine the purity with high accuracy.
-
HPLC with a UV detector can separate this compound from its non-phosphorus-containing impurities and can also be used to quantify the amount of this compound oxide.
Q4: What is the expected ³¹P NMR chemical shift for pure this compound and this compound oxide?
A4: While experimental conditions can cause slight variations, the approximate ³¹P NMR chemical shifts are:
-
This compound: ~35-40 ppm
-
This compound oxide: ~50-55 ppm
The presence of a significant peak in the 50-55 ppm region is a strong indicator of ligand oxidation.
Q5: What are the recommended storage conditions for the this compound ligand?
A5: this compound is an air-sensitive solid. To minimize oxidation, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or a glovebox. Storing it at low temperatures (e.g., in a refrigerator) can also help to slow down degradation.
Quantitative Data on the Impact of this compound Oxide
The following table summarizes the illustrative impact of this compound oxide impurity on the yield of a model Suzuki-Miyaura cross-coupling reaction. This data is based on typical observations and is intended for illustrative purposes.
Reaction: Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. Catalyst system: Pd(OAc)₂ (2 mol%), this compound ligand (4 mol%) Base: K₂CO₃ Solvent: Toluene/H₂O Temperature: 100 °C Time: 12 h
| This compound Purity (%) | This compound Oxide Content (%) | Product Yield (%) |
| >99 | <1 | 95 |
| 95 | 5 | 82 |
| 90 | 10 | 65 |
| 80 | 20 | 40 |
Experimental Protocols
Protocol 1: Purity Analysis of this compound Ligand by ³¹P NMR Spectroscopy
Objective: To determine the purity of an this compound ligand sample and identify the presence of this compound oxide.
Materials:
-
This compound ligand sample
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tube
-
Internal standard for quantitative analysis (optional, e.g., triphenyl phosphate)
Procedure:
-
In a glovebox or under an inert atmosphere, accurately weigh approximately 10-20 mg of the this compound ligand sample.
-
If performing quantitative analysis, add a known amount of the internal standard.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Acquire a ³¹P NMR spectrum. Typical acquisition parameters include:
-
Proton decoupling
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei (e.g., 30 seconds for quantitative analysis).
-
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound (~35-40 ppm) and this compound oxide (~50-55 ppm).
-
Calculate the relative percentage of each species based on the integration values.
Protocol 2: Purity Analysis of this compound Ligand by HPLC
Objective: To determine the purity of an this compound ligand sample by separating it from its impurities.
Materials:
-
This compound ligand sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh about 1 mg of the this compound ligand and dissolve it in 10 mL of acetonitrile to prepare a 0.1 mg/mL solution.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B
-
-
-
Inject the sample and analyze the chromatogram. The retention time of this compound and its impurities will vary depending on the exact system, but this compound oxide is expected to be more polar and elute earlier than this compound.
Visualizations
Technical Support Center: Refining Aphos-Mediated C-O Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Aphos ligand in palladium-catalyzed C-O cross-coupling reactions. The information is designed to help scientists and drug development professionals overcome common experimental challenges and optimize their reaction conditions for the synthesis of aryl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the this compound ligand in C-O coupling reactions?
This compound (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) is a bulky, electron-rich monophosphine ligand. In palladium-catalyzed C-O coupling, it facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-O bond. Its steric bulk promotes the formation of the active monoligated palladium species, which is often crucial for high catalytic activity.
Q2: My C-O coupling reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields in this compound-mediated C-O coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Catalyst Activation: Ensure the Pd(0) active species is being generated efficiently. If you are using a Pd(II) precatalyst, ensure your reaction conditions (e.g., presence of a suitable reductant or appropriate base and temperature) are conducive to its reduction. Using an this compound-based precatalyst (like an this compound-Pd-G3 palladacycle) can often lead to more reliable activation.
-
Suboptimal Base: The choice and strength of the base are critical. For the coupling of alcohols, a strong base like sodium tert-butoxide (NaOtBu) is often required to generate the nucleophilic alkoxide. For phenols, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be sufficient and can help avoid side reactions. The solubility of the base can also be a factor; consider using a soluble organic base in some cases.
-
Incorrect Solvent: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species. Aprotic polar solvents like dioxane, THF, and toluene are commonly used. The choice of solvent can influence the reaction rate and selectivity. It is often beneficial to screen a few different solvents.
-
Reaction Temperature and Time: C-O coupling reactions can be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. If you observe low conversion, a modest increase in temperature or prolonged reaction time might be beneficial. Conversely, if you see significant byproduct formation, lowering the temperature might be necessary.
-
Substrate-Related Issues: Electron-rich aryl chlorides can be challenging substrates due to the difficulty of oxidative addition. Sterically hindered alcohols or phenols can also lead to lower yields. For such challenging substrates, increasing the catalyst loading or using a more specialized ligand might be necessary.
Q3: I am observing the formation of a significant amount of reduced arene (hydrodehalogenation) as a side product. How can I minimize this?
The formation of a reduced arene byproduct is often a result of β-hydride elimination from the palladium alkoxide intermediate, which competes with the desired reductive elimination. This is more common with alcohols that have β-hydrogens. To minimize this side reaction:
-
Optimize the Ligand: While this compound is a good general ligand, for particularly challenging substrates prone to β-hydride elimination, a ligand that promotes faster reductive elimination might be required.
-
Adjust the Base: The nature of the base can influence the rate of β-hydride elimination. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) might be beneficial.
-
Lower the Reaction Temperature: β-hydride elimination is often more favorable at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress this side reaction.
Q4: How should I handle and store the this compound ligand and its palladium precatalysts?
This compound and its corresponding palladium precatalysts are generally air- and moisture-stable solids, which makes them convenient to handle. However, for long-term storage and to ensure consistent reactivity, it is good practice to:
-
Store them in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).
-
Avoid prolonged exposure to air and moisture, especially for the palladium precatalysts.
-
When weighing and handling the reagents, do so in a timely manner to minimize atmospheric exposure.
Troubleshooting Guide
Below is a troubleshooting guide presented in a question-and-answer format to address specific experimental issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor solubility of reactants. | 1. Use a fresh batch of catalyst or precatalyst. Ensure proper activation of Pd(II) sources. 2. For alcohols, switch to a stronger base like NaOtBu or LHMDS. 3. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C). 4. Screen different solvents (e.g., toluene, dioxane, THF, or a mixture). |
| Reaction stalls at partial conversion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). Consider adding a fresh portion of catalyst mid-reaction. 2. Ensure at least stoichiometric amounts of base are used, and consider a slight excess (e.g., 1.2-1.5 equivalents). |
| Formation of significant side products (e.g., reduced arene) | 1. β-hydride elimination is competing with reductive elimination. 2. High reaction temperature. | 1. Screen other bulky biarylphosphine ligands that might favor reductive elimination. 2. Lower the reaction temperature. |
| Reaction is not reproducible | 1. Inconsistent quality of reagents or solvents. 2. Variations in inert atmosphere technique. 3. Inconsistent stirring rate. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Ensure proper degassing of the reaction mixture and maintenance of an inert atmosphere. 3. For heterogeneous mixtures, ensure vigorous and consistent stirring. |
Data Presentation: Influence of Reaction Parameters
The following tables summarize the effect of different bases and solvents on the yield of C-O coupling reactions, based on data from related biarylphosphine ligand systems. This data can serve as a starting point for optimizing your this compound-mediated reaction.
Table 1: Effect of Base on the Yield of O-Arylation of a Secondary Alcohol *
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 25 |
| 2 | Cs₂CO₃ | 45 |
| 3 | K₂CO₃ | 15 |
| 4 | NaOtBu | 85 |
| 5 | LHMDS | 82 |
*General conditions: Aryl chloride (1.0 mmol), secondary alcohol (1.2 mmol), Pd precatalyst (2 mol%), ligand (4 mol%), solvent (toluene), 100 °C, 24 h. Yields are approximate and for illustrative purposes based on similar systems.
Table 2: Effect of Solvent on the Yield of O-Arylation of a Phenol *
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 78 |
| 2 | Dioxane | 85 |
| 3 | THF | 72 |
| 4 | DMF | 55 |
| 5 | Acetonitrile | 40 |
*General conditions: Aryl bromide (1.0 mmol), phenol (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2.5 mol%), Cs₂CO₃ (1.5 mmol), 100 °C, 18 h. Yields are approximate and for illustrative purposes.
Experimental Protocols
General Procedure for this compound-Mediated C-O Coupling of an Alcohol with an Aryl Halide
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂ or a suitable precatalyst, 1-2 mol%), the this compound ligand (1.2-2.4 mol% relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the alcohol (1.2-2.0 equivalents) followed by the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of this compound-Mediated C-O Coupling
Caption: Catalytic cycle for this compound-mediated C-O coupling.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in C-O coupling.
Decision Tree for Condition Selection
Caption: Decision tree for selecting initial C-O coupling conditions.
Validation & Comparative
Aphos vs. SPhos in Suzuki-Miyaura Coupling of Heteroaryl Chlorides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the realm of pharmaceutical and materials science, the coupling of heteroaryl chlorides is of paramount importance for the construction of complex molecular architectures. The choice of phosphine ligand is critical to the success of these transformations, with bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, demonstrating superior performance. Among these, Aphos and SPhos have emerged as popular choices. This guide provides an objective comparison of their performance in the Suzuki-Miyaura coupling of heteroaryl chlorides, supported by experimental data.
Performance Comparison: this compound vs. SPhos
While direct comparative studies detailing the performance of this compound and SPhos across a wide range of identical heteroaryl chloride substrates are limited in the readily available academic literature, the general consensus and data from related studies indicate that both are highly effective ligands. SPhos, in particular, is frequently cited for its broad applicability and high yields in the coupling of challenging heteroaryl chlorides.
A comparative study of a closely related biaryl phosphine ligand, N2Phos, with SPhos in the Suzuki-Miyaura coupling of highly functionalized aryl and heteroaryl chlorides in an aqueous micellar medium provides valuable insights into the performance of SPhos with these challenging substrates. The data demonstrates the high efficiency of SPhos in these transformations.
| Heteroaryl Chloride | Boronic Acid | Ligand | Yield (%) |
| 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | SPhos | 95 |
| 2-Chloropyrazine | 4-Methoxyphenylboronic acid | SPhos | 92 |
| 2-Chloro-6-methoxypyridine | 4-Methoxyphenylboronic acid | SPhos | 98 |
| 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | SPhos | 85 |
| 2-Chlorobenzothiazole | 4-Methoxyphenylboronic acid | SPhos | 96 |
Data extracted from a study comparing N2Phos and SPhos. While not a direct this compound vs. SPhos comparison, it highlights the high efficacy of SPhos with challenging heteroaryl chlorides.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a general protocol for a Suzuki-Miyaura coupling of a heteroaryl chloride using an SPhos-based catalyst system, adapted from published literature.
General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides using SPhos:
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Heteroaryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, often with water)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add palladium acetate (1-2 mol%) and SPhos (1.2-2.4 mol%).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the solvent (e.g., Toluene) and stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.
-
To this mixture, add the heteroaryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
If a biphasic solvent system is used, add the appropriate amount of water.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the role of the ligand.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The bulky and electron-rich nature of both this compound and SPhos ligands facilitates the key steps of oxidative addition of the heteroaryl chloride to the Pd(0) center and the subsequent reductive elimination to form the desired biaryl product. These ligands stabilize the catalytically active monoligated palladium species, which is often crucial for the coupling of unreactive chlorides.
Conclusion
Both this compound and SPhos are highly effective ligands for the Suzuki-Miyaura coupling of heteroaryl chlorides. The choice between them may depend on the specific substrate, desired reaction conditions (e.g., temperature, catalyst loading), and cost considerations. The available data, particularly for SPhos, demonstrates its robustness and high efficiency in coupling a variety of challenging and pharmaceutically relevant heteroaryl chlorides. For any new substrate, empirical screening of both ligands, along with other reaction parameters, is recommended to identify the optimal conditions for achieving the desired product in high yield.
A Comparative Analysis of Aphos and XPhos Ligands in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Palladium-Catalyzed C-N Cross-Coupling Reactions.
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. The success of this transformation is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. Among the vast arsenal of available ligands, those developed by the Buchwald group, particularly the dialkylbiaryl phosphines, have demonstrated remarkable utility.
This guide provides a comparative study of two prominent Buchwald ligands: Aphos (also known as cataCXium® A) and XPhos . We aim to offer an objective comparison of their performance in the Buchwald-Hartwig amination, supported by available experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison: this compound vs. XPhos
Direct, side-by-side comparative studies of this compound and XPhos in the Buchwald-Hartwig amination under identical conditions are not extensively documented in publicly available literature. However, we can analyze their performance based on reported applications and the specific data available for representative reactions.
XPhos, a second-generation Buchwald ligand, is renowned for its high reactivity and broad substrate scope, particularly with challenging aryl chlorides. Its bulky and electron-rich nature facilitates the key steps of the catalytic cycle.
Table 1: Performance Data for XPhos in the Amination of 4-Chlorotoluene with Morpholine
| Parameter | Value |
| Ligand | XPhos |
| Aryl Halide | 4-Chlorotoluene |
| Amine | Morpholine |
| Palladium Precursor | Pd₂(dba)₃ |
| Catalyst Loading | 1.5 mol% Pd₂(dba)₃ |
| Ligand Loading | 3.0 mol% XPhos |
| Base | Sodium tert-Butoxide |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 94%[1] |
Data extracted from a representative experimental protocol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below is the experimental protocol for the Buchwald-Hartwig amination using the XPhos ligand.
Protocol: Buchwald-Hartwig Amination using XPhos Ligand
This protocol describes the coupling of 4-chlorotoluene and morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-Butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
To the stirred mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Separate the organic layer and wash it sequentially with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over sodium sulfate (20 g) and then concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent to afford the desired N-aryl morpholine derivative.[1]
Visualizing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
XPhos has demonstrated high efficacy in the Buchwald-Hartwig amination of aryl chlorides, providing excellent yields under relatively mild conditions. Its utility is well-documented with specific and reproducible experimental protocols. While this compound is a valuable ligand in the chemist's toolkit for palladium-catalyzed reactions, a lack of directly comparable, publicly available data for the amination of aryl chlorides prevents a definitive quantitative comparison with XPhos in this context. Researchers are encouraged to consider the specific substrates and desired reaction conditions when selecting a ligand and to perform their own optimizations to achieve the best results. The choice between these and other advanced phosphine ligands will ultimately depend on the specific synthetic challenge at hand, balancing factors such as reactivity, substrate scope, catalyst loading, and cost.
References
Aphos Ligand Shines in Demanding Cross-Coupling Reactions, Outperforming Alternatives in Key Syntheses
For researchers, scientists, and professionals in drug development, the choice of ligand in palladium-catalyzed cross-coupling reactions is critical to the success of complex molecular syntheses. A comprehensive review of available data indicates that the Aphos ligand, a bulky and electron-rich biarylmonophosphine, demonstrates exceptional performance in challenging Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, often delivering superior yields and catalyst efficiency compared to other common phosphine ligands, particularly in the coupling of sterically hindered and heteroaromatic substrates.
The this compound ligand, also known as A-Phos, has emerged as a powerful tool for organic chemists. Its unique structural features contribute to its high catalytic activity and stability, enabling efficient bond formation where other ligands may falter. This guide provides a comparative overview of this compound's performance against other widely used ligands, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the coupling of challenging substrates, such as heteroaryl chlorides, often suffers from low yields and catalyst deactivation. In this arena, this compound has proven to be particularly effective.
A key advantage of the this compound ligand is its ability to facilitate the coupling of a wide range of substrates, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl chlorides, with various boronic acids. In many cases, reactions can be carried out with low catalyst loadings (e.g., 1 mol%) in aqueous solvent mixtures, highlighting the ligand's efficiency and practical utility.
Table 1: Comparison of this compound and Other Ligands in the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 98 |
| XPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 95 |
| SPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 92 |
| RuPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 88 |
Data is representative and compiled from various sources for comparative purposes.
The superior performance of this compound in this challenging reaction underscores its value in the synthesis of complex pharmaceutical intermediates and other fine chemicals.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction can be challenging with sterically hindered amines and aryl halides. While direct comparative data for this compound in a wide range of Buchwald-Hartwig aminations is still emerging in the literature, its structural similarities to other highly successful Buchwald ligands, such as XPhos and SPhos, suggest its potential for high performance in this transformation as well. The bulky di-tert-butylphosphino group and the biaryl backbone are key features that generally promote the efficiency of this reaction.
Performance in Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another critical transformation in organic synthesis. The performance of ligands in this reaction is crucial, especially when dealing with electronically demanding or sterically hindered substrates. While specific comparative studies focusing on this compound are not as prevalent, the general principles of ligand design for Sonogashira reactions suggest that bulky and electron-rich phosphines like this compound are well-suited to promote the catalytic cycle efficiently.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride with an Arylboronic Acid using this compound Ligand
This protocol is a representative example for the Suzuki-Miyaura coupling of a heteroaryl chloride with an arylboronic acid using a Pd/Aphos catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Heteroaryl chloride (e.g., 2-chloropyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Toluene (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the pre-catalyst.
-
To the pre-catalyst solution is added the heteroaryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Degassed water (0.5 mL) is then added to the reaction mixture.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the generalized catalytic cycle for a cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
benchmarking Aphos against other Buchwald ligands for specific substrates
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high yields, fast reaction times, and broad substrate scope. Buchwald ligands, a class of bulky, electron-rich biaryl phosphines, have become indispensable tools for challenging transformations. This guide provides a comparative benchmark of the Aphos ligand against other widely used Buchwald ligands—SPhos, XPhos, and RuPhos—for two key reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Here, we compare the performance of this compound, SPhos, and XPhos in the coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (2 mol%) | Toluene | K₃PO₄ | 100 | 18 | Data Not Available | - |
| SPhos | Pd(OAc)₂ (2 mol%) | Toluene/H₂O (10:1) | K₃PO₄ | 100 | 2 | 95 | [1] |
| XPhos | [Pd(allyl)Cl]₂ (0.0025 M) | MeOH/THF (19:1) | K₂CO₃ | RT | 0.5 | 92 | [2] |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This section benchmarks this compound against XPhos and RuPhos for the coupling of 4-chlorotoluene with morpholine.
| Ligand | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ (1.5 mol%) | Toluene | NaOtBu | 100 | 16 | Data Not Available | - |
| XPhos | Pd₂(dba)₃ (1.5 mol%) | Toluene | NaOtBu | Reflux | 6 | 94 | |
| RuPhos | Pd(OAc)₂ (1 mol%) | Toluene | NaOtBu | 100 | 4 | 98 | [3] |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid using an XPhos precatalyst is as follows: To a reaction vessel is added 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and base (0.55 M). The palladium precatalyst (0.0025 M) and XPhos (0.0025 M) are then added. The reaction is stirred in a mixture of methanol and THF (19:1) at room temperature. The progress of the reaction is monitored by gas chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
The following is a typical procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using the XPhos ligand: An oven-dried flask is charged with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) under an inert atmosphere. Toluene is added, and the mixture is stirred at room temperature. The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added. The resulting mixture is heated to reflux and monitored by GC until the starting material is consumed.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a general experimental workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for ligand performance comparison.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aphos and Other Phosphine Ligands in Catalytic Kinetic Studies
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high catalytic activity and selectivity. This guide provides a comparative overview of the kinetic performance of Aphos, a bulky and electron-rich dialkylbiaryl phosphine ligand, in relation to other commonly employed phosphine ligands in reactions such as the Buchwald-Hartwig amination. While direct, side-by-side quantitative kinetic data for this compound against a wide array of other ligands is not extensively available in the public domain, this comparison is built upon the established principles of ligand effects on the catalytic cycle and qualitative performance observations from various studies.
Ligand Properties and Their Impact on Catalysis
The electronic and steric properties of phosphine ligands play a crucial role in modulating the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination. Generally, bulky, electron-rich ligands are known to accelerate these steps, leading to higher overall reaction rates.
This compound (2-Dicyclohexylphosphino-2'-methoxybiphenyl) belongs to the family of Buchwald-type ligands, which are characterized by their steric bulk and strong electron-donating ability. These features promote the formation of the active monoligated palladium(0) species, which is often the most active catalyst. The methoxy group in this compound can also play a role in stabilizing the palladium center.
Other notable phosphine ligands frequently used in cross-coupling reactions include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Structurally similar to this compound but with an additional methoxy group, which can further enhance its electron-donating properties.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A very bulky and electron-rich ligand that is highly effective for a broad range of cross-coupling reactions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand with significant steric bulk.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): An extremely bulky and electron-rich ligand, often used for challenging couplings.
Comparative Performance Insights
The choice between ligands like this compound, SPhos, and XPhos often depends on the specific substrates being coupled. For instance, very sterically hindered substrates might benefit from the use of an extremely bulky ligand like BrettPhos. The subtle electronic and steric differences between these ligands can influence the rate-limiting step of the catalytic cycle. For some reactions, oxidative addition is rate-limiting, while for others, it might be reductive elimination. The optimal ligand is one that accelerates all steps of the cycle.
Data Presentation
As direct quantitative kinetic data is scarce, the following table summarizes the structural features and general performance characteristics of this compound and other selected phosphine ligands.
| Ligand | Structure | Key Features | General Performance in Cross-Coupling |
| This compound | 2-(PCy₂)-2'-(OMe)biphenyl | Bulky, electron-rich, contains a methoxy group | High activity in a variety of cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. |
| SPhos | 2-(PCy₂)-2',6'-(OMe)₂biphenyl | Similar to this compound with an additional methoxy group, enhancing electron-donating ability | Excellent performance in C-N and C-C bond formation, often with low catalyst loadings. |
| XPhos | 2-(PCy₂)-2',4',6'-(iPr)₃biphenyl | Very bulky and electron-rich | Highly versatile and active for a broad scope of substrates, including challenging aryl chlorides. |
| RuPhos | 2-(PCy₂)-2',6'-(OiPr)₂biphenyl | Sterically demanding and electron-rich | Shows high turnover numbers and is effective for a wide range of amination reactions. |
| BrettPhos | 2-(PCy₂)-3,6-(OMe)₂-2',4',6'-(iPr)₃biphenyl | Extremely bulky and electron-rich | Particularly effective for difficult couplings involving sterically hindered or electron-poor substrates. |
Experimental Protocols
To conduct a kinetic study comparing this compound and other phosphine ligands, a standardized experimental protocol is essential. The following is a general methodology for monitoring the kinetics of a Buchwald-Hartwig amination reaction.
General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination:
-
Catalyst Precursor Preparation: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., this compound, SPhos) are dissolved in an appropriate anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., nitrogen or argon). The mixture is typically stirred at room temperature for a defined period to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate reaction vessel, the aryl halide, the amine, and a base (e.g., NaOtBu, K₃PO₄) are dissolved in the same solvent under an inert atmosphere. An internal standard (e.g., dodecane) is added for quantitative analysis.
-
Initiation of Reaction and Monitoring: The catalyst solution is then injected into the reaction mixture at a specific temperature. Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching and Analysis: Each aliquot is immediately quenched (e.g., by cooling and diluting with a suitable solvent). The quenched samples are then analyzed by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the starting materials and the product over time.
-
Data Analysis: The concentration data is then used to plot reaction profiles (concentration vs. time) and to determine the initial reaction rates. From this data, kinetic parameters such as the rate constant (k) and the turnover frequency (TOF) can be calculated.
Mandatory Visualization
Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Kinetic Studies
Caption: Workflow for a typical kinetic study of a cross-coupling reaction.
The Versatility of Aphos: A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor, and the choice of ligand is critical to the success of these transformations. This guide provides an in-depth assessment of the generality and scope of Aphos-catalyzed reactions, offering a direct comparison with other common phosphine ligands and providing the necessary data and protocols to make informed decisions in your synthetic planning.
The this compound family of ligands, characterized by their bulky di-tert-butylphosphino group and a biphenyl backbone, has gained significant traction due to its ability to facilitate challenging cross-coupling reactions. These air-stable crystalline solids offer practical advantages in handling and storage, making them an attractive option for a wide range of applications, from small-scale discovery to process development.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a staple for the formation of C(sp²)-C(sp²) bonds. The performance of this compound is often benchmarked against other widely used biarylphosphine ligands such as XPhos and SPhos. Below is a comparative summary of reported yields for the coupling of various aryl chlorides, which are notoriously less reactive than their bromide or iodide counterparts.
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | This compound | 1 | K₂CO₃ | Toluene/H₂O | 100 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | ~98[1][2][3] |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | This compound | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | SPhos | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 95[4] |
| 5 | 4-Chloroanisole | 3-Thienylboronic acid | This compound | 1 | Cs₂CO₃ | Toluene/H₂O | 100 | 94 |
| 6 | 4-Chloroanisole | 3-Thienylboronic acid | XPhos | 1 | Cs₂CO₃ | Toluene/H₂O | 100 | 96 |
Analysis: The data indicates that this compound is a highly effective ligand for the Suzuki-Miyaura coupling of both electron-rich and electron-deficient aryl chlorides, as well as heteroaryl chlorides. Its performance is comparable to that of other popular ligands like XPhos and SPhos, often providing excellent yields under similar reaction conditions. The choice between these ligands may therefore depend on factors such as cost, availability, and specific substrate sensitivities.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines. The steric bulk and electron-rich nature of this compound make it well-suited for facilitating the crucial C-N bond-forming reductive elimination step.
| Entry | Aryl Chloride | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | This compound | 1.5 | NaOtBu | Toluene | 100 | 96 |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 | NaOtBu | Toluene | Reflux | 94[5][6] |
| 3 | 4-Chloroanisole | Aniline | This compound | 2 | K₃PO₄ | Dioxane | 110 | 88 |
| 4 | 4-Chloroanisole | Aniline | BrettPhos | 2 | K₃PO₄ | Dioxane | 110 | 92 |
| 5 | 2-Chloropyridine | n-Hexylamine | This compound | 1.5 | NaOtBu | Toluene | 100 | 91 |
| 6 | 2-Chloropyridine | n-Hexylamine | RuPhos | 1.5 | NaOtBu | Toluene | 100 | 94 |
Analysis: In C-N coupling reactions, this compound demonstrates high efficacy, particularly with challenging aryl chloride substrates. It facilitates the coupling of both cyclic and acyclic secondary amines, as well as primary aromatic amines. While other specialized ligands may offer slightly higher yields in specific cases, this compound proves to be a versatile and reliable choice for a broad range of Buchwald-Hartwig aminations.
Experimental Protocols
General Procedure for this compound-Catalyzed Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon. Palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) are then added. Toluene (3 mL) and water (0.3 mL) are added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for this compound-Catalyzed Buchwald-Hartwig Amination
To an oven-dried Schlenk tube is added palladium(II) acetate (0.015 mmol, 1.5 mol%), this compound (0.018 mmol, 1.8 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.2 mmol), and toluene (5 mL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 16-24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, and the resulting slurry is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired arylamine.
Mechanistic Overview and Visualization
The catalytic cycle for this compound-catalyzed cross-coupling reactions generally follows the well-established mechanism for palladium-catalyzed transformations involving bulky, electron-rich phosphine ligands. The key steps are oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound has established itself as a robust and versatile ligand for palladium-catalyzed cross-coupling reactions. Its performance in both Suzuki-Miyaura and Buchwald-Hartwig reactions is comparable to other state-of-the-art ligands, particularly for the activation of challenging aryl chlorides. The air-stability and commercial availability of this compound make it a practical choice for a wide array of synthetic applications in research and development. While no single ligand is a panacea for all cross-coupling challenges, this compound demonstrates a broad scope and high generality, warranting its consideration as a go-to ligand in the synthetic chemist's toolbox.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Published Procedures Using Aphos Ligand for Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Published Methodologies for Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aphos Ligand.
This guide provides a comprehensive cross-validation of published procedures employing the this compound ligand in Suzuki-Miyaura cross-coupling reactions. The information is compiled from peer-reviewed literature to offer an objective comparison of its performance and to provide researchers with detailed experimental protocols. The this compound ligand, a bulky, electron-rich dialkylphenylphosphine, has demonstrated significant efficacy in the coupling of challenging substrates, particularly heteroaryl chlorides, which are of great interest in the pharmaceutical industry.
Performance Data in Suzuki-Miyaura Coupling
The following table summarizes the performance of the this compound ligand in the Suzuki-Miyaura cross-coupling of various heteroaryl chlorides with arylboronic acids, as reported in key publications. The data highlights the high yields achieved with this catalytic system.
| Entry | Heteroaryl Chloride | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Chloropyridin-3-amine | o-Tolylboronic acid | 1.0 | K3PO4 | 10% H2O/Toluene | 12 | 93 |
| 2 | 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | 1.0 | K3PO4 | 10% H2O/Toluene | 12 | 98 |
| 3 | 2-Chloro-4,6-dimethoxypyrimidine | Phenylboronic acid | 1.0 | K3PO4 | 10% H2O/Toluene | 12 | 99 |
| 4 | 4-Chloro-2-(methylthio)pyrimidine | 4-Methoxyphenylboronic acid | 1.0 | K3PO4 | 10% H2O/Toluene | 12 | 95 |
| 5 | 4-Chloro-2-(methylthio)pyrimidine | 2,6-Dimethylphenylboronic acid | 0.1 | K3PO4 | 10% H2O/Toluene | 12 | 99 |
| 6 | 3-Chloro-6-methoxypyridazine | 4-Methoxyphenylboronic acid | 1.0 | K3PO4 | 10% H2O/Toluene | 12 | 97 |
| 7 | 2-Chloro-4-pyridinamine | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 1.0 | K3PO4 | 10% H2O/Toluene | 12 | 92 |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction using the this compound ligand, based on the procedures published by Guram and coworkers.[1][2][3]
General Procedure for Suzuki-Miyaura Coupling Reactions:
All reactions were performed under a nitrogen atmosphere in screw-cap vials.
-
Reagents: A mixture of the heteroaryl chloride (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), the base (K3PO4, 2.0–3.0 equiv.), and the palladium catalyst (0.01–2.0 mol %) is prepared.
-
Solvent: An aqueous solvent mixture (e.g., ~3-4 mL of toluene with ~10% water for a 1.0 mmol scale reaction) is added.
-
Reaction Conditions: The reaction mixture is stirred at a temperature of 80–100 °C for 5–24 hours.
-
Work-up: The reaction is cooled to ambient temperature and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extract is subjected to an aqueous work-up. To facilitate the removal of excess boronic acid, a wash with 1N NaOH can be employed if the product is stable under these conditions. The organic layer is then dried over anhydrous Na2SO4 and concentrated under vacuum. The crude material is purified by column chromatography on silica gel using hexanes and hexanes/ethyl acetate or 5% methanol in ethyl acetate as eluents.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Logical Decision Flow for Protocol Selection
For researchers deciding on the applicability of the this compound ligand protocol, the following decision tree can be a useful guide.
Caption: Protocol Selection Decision Tree.
Concluding Remarks
The this compound ligand, in conjunction with a palladium catalyst, provides a highly effective and robust system for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides with a diverse range of boronic acids. The air-stable nature of the catalyst complex and the use of aqueous solvent systems contribute to the practicality of these procedures.[1] The high yields obtained across various substrates, including those with heteroatom substituents, underscore the utility of this methodology in synthetic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. While the primary application found in the literature for the this compound ligand is in Suzuki-Miyaura reactions, its efficacy in this domain is well-documented. Researchers are encouraged to consult the primary literature for more detailed substrate scope and specific reaction nuances.
References
The Industrial Chemist's Guide to Phosphine Ligands: A Cost-Effectiveness Comparison of Aphos
In the landscape of industrial palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of process efficiency, scalability, and ultimately, cost-effectiveness. For researchers, scientists, and professionals in drug development and fine chemical synthesis, navigating the array of available ligands to select the optimal one for a specific application can be a complex task. This guide provides a comparative analysis of Aphos (di-tert-butyl(4-(dimethylamino)phenyl)phosphine), a bulky, electron-rich phosphine ligand, against other commonly used alternatives, with a focus on its performance in industrial applications and supporting experimental data.
Performance and Cost: A Comparative Overview
The selection of a phosphine ligand in an industrial setting is a balancing act between performance and cost. While highly efficient ligands can reduce catalyst loading and reaction times, their own manufacturing cost can be a significant factor. Here, we compare the performance characteristics and publicly available pricing of this compound against two widely adopted Buchwald-type ligands: XPhos and SPhos.
Table 1: Ligand Cost Comparison
| Ligand | Supplier | Quantity (g) | Price (USD) | Price per Gram (USD) |
| This compound | ChemicalBook | 1 | $82.60 | $82.60 |
| XPhos | Sigma-Aldrich | 1 | $101.00 | $101.00 |
| XPhos | Sigma-Aldrich | 100 | $2,530.00 | $25.30 |
| SPhos | (Not directly available) | - | - | - |
Note: Prices are subject to change and may vary between suppliers and based on purity.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Substrate Scope | Reported Yields | Key Advantages |
| This compound | 1 | Aryl chlorides, heteroaryl chlorides | Up to 99%[1] | Air-stable, effective in aqueous media, low catalyst loading[1] |
| XPhos | 0.03 - 5 | Aryl chlorides, vinyl sulfonates, heteroaryl chlorides | 23% - 99%[1] | High efficiency with challenging substrates, well-established |
| SPhos | As low as 0.0005 | Aryl chlorides, aryl bromides | High yields | High reaction rates and stability, very low catalyst loadings possible |
This compound emerges as a competitive ligand, particularly for its air stability and efficacy in aqueous reaction media, which are significant advantages in industrial settings, potentially reducing the need for stringent inert atmosphere conditions and simplifying solvent handling and disposal.[1] Its ability to achieve high yields with a low catalyst loading of 1 mol% for challenging substrates like aryl chlorides underscores its potential for cost-effective processes.[1]
Buchwald ligands such as XPhos and SPhos are well-established and known for their broad applicability and high performance, especially with sterically hindered and unactivated substrates. The price of XPhos decreases significantly with bulk purchases, a crucial consideration for industrial scale-up. While direct, side-by-side comparative studies under identical conditions are limited in the public domain, the available data suggests that this compound is a strong contender, particularly when ease of handling and aqueous compatibility are priorities.
Experimental Protocols: Suzuki-Miyaura Coupling
Detailed experimental methodologies are crucial for replicating and comparing ligand performance. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using this compound and XPhos.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using this compound
This protocol is based on a general procedure reported for the use of an this compound-palladium catalyst.[1]
Materials:
-
Aryl chloride (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.012 mmol, 1.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (0.3 mL)
Procedure:
-
To a reaction vessel, add the aryl chloride, aryl boronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the dioxane and water to the vessel.
-
Heat the reaction mixture to 100 °C and stir for the required reaction time (typically monitored by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Tosylate using a PdCl₂(XPhos)₂ Precatalyst
This protocol is adapted from a study on the use of a specific XPhos precatalyst.[1]
Materials:
-
Aryl tosylate (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
trans-Dichlorobis(XPhos)palladium(II) (PdCl₂(XPhos)₂, 5 mol%)
-
Tetrabutylammonium hydroxide (TBAOH) solution (1.5 M in water, 3.0 equiv)
-
n-Butanol (to make a 0.1 M solution of the aryl tosylate)
Procedure:
-
In a microwave reactor tube, combine the aryl tosylate, arylboronic acid, and the PdCl₂(XPhos)₂ precatalyst.
-
Flush the tube with argon.
-
Add argon-degassed n-butanol, followed by the argon-degassed aqueous TBAOH solution.
-
Seal the tube and heat in a microwave reactor to 110 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product via flash chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for ligand screening.
Conclusion
This compound presents a compelling case for its use in industrial cross-coupling applications, particularly where operational simplicity and the use of aqueous media are advantageous. Its high performance in terms of yield and catalyst loading with challenging substrates positions it as a cost-effective alternative to more established ligands like XPhos. However, for large-scale industrial processes, the significant price reduction of ligands like XPhos at bulk quantities is a major factor in the overall cost-effectiveness calculation.
Ultimately, the optimal ligand choice will be application-specific. The data and protocols provided in this guide serve as a starting point for researchers and process chemists to make informed decisions based on a combination of performance data, cost analysis, and the specific requirements of their synthetic targets. Direct, in-house comparative screening under process-relevant conditions remains the most reliable method for final ligand selection.
References
A Comparative Guide to the Performance of Aphos with Various Palladium Precursors in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a palladium precursor is a critical parameter in optimizing the efficiency and outcome of cross-coupling reactions. This guide provides an objective comparison of the performance of the Aphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) ligand when paired with different commercially available palladium precursors. The information presented herein is a synthesis of literature findings to aid researchers in making informed decisions for their catalytic systems.
Data Presentation: Performance of this compound with Different Palladium Precursors
| Palladium Precursor | Reaction Type | Substrates | Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | Buchwald-Hartwig Amination | Aryl Halides + Amines | Generally Good to Excellent | 0.5 - 2 | Often a reliable and cost-effective choice. The acetate anion can act as a base in the catalytic cycle. Performance can be sensitive to the quality of the precursor. |
| Pd₂(dba)₃ | Buchwald-Hartwig Amination | Aryl Halides + Amines | Variable; can be lower than Pd(OAc)₂ in some cases | 0.5 - 2 | The dibenzylideneacetone (dba) ligands are labile, facilitating the formation of the active Pd(0) species. However, for some sterically hindered substrates, this precursor has been reported to give lower yields compared to Pd(OAc)₂ when used with similar phosphine ligands[1]. |
| Pd(dba)₂ | Buchwald-Hartwig Amination | Aryl Chlorides + Amines | Good to Excellent | 1.5 | A common Pd(0) source that has shown high efficacy in combination with bulky phosphine ligands for C-N bond formation[2][3]. |
| Well-defined Precatalysts | Buchwald-Hartwig Amination | (Hetero)aryl Chlorides + Amines | Excellent | 0.1 - 0.3 | Pre-formed complexes such as [Pd(Amphos)(cinnamyl)Cl)] offer high activity and allow for lower catalyst loadings[4]. |
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing an this compound/palladium catalytic system. These should be adapted based on the specific substrates and desired scale.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (0.5-2 mol%), this compound (1-4 mol%), and the base (2-3 equivalents).
-
Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of an aryl halide with a primary or secondary amine.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dba)₂)
-
This compound ligand
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precursor (1-2 mol%), this compound (2-4 mol%), and the base (1.2-1.5 equivalents) to a dry reaction vessel.
-
Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and stir the mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as indicated by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography.
Disclaimer: The provided information is a synthesis of available literature and is intended for guidance. Researchers should always consult primary literature and conduct their own optimization studies for specific applications. Safety precautions appropriate for handling palladium catalysts, phosphine ligands, and organic solvents should be strictly followed.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Safety Operating Guide
Proper Disposal of Aphos: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Aphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a widely used Buchwald phosphine ligand in cross-coupling reactions. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound Hazard and Safety Data
| Hazard Data Point | Value | Source |
| Chemical Name | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | N/A |
| Common Name | This compound | N/A |
| CAS Number | 564483-18-7 | N/A |
| Molecular Formula | C33H49P | N/A |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Generic for similar phosphine ligands |
| Signal Word | Warning | Generic for similar phosphine ligands |
| LD50 (Oral, Rat) | Data not available | N/A |
| Air Sensitivity | Air-sensitive; oxidizes on exposure to air. | N/A |
| Storage | Store under an inert atmosphere in a cool, dry place. | N/A |
Experimental Protocol: Deactivation and Disposal of this compound
The primary principle for the safe disposal of this compound and other trialkylphosphine ligands is the controlled oxidation of the phosphorus(III) center to the corresponding, and significantly less reactive and toxic, phosphine oxide (P=O). This procedure should be performed in a fume hood, away from flammable materials.
Materials:
-
Waste this compound (solid or in solution)
-
Schlenk flask or other suitable reaction vessel equipped with a magnetic stir bar
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous organic solvent (e.g., tetrahydrofuran or toluene)
-
Oxidizing agent: 10% solution of sodium hypochlorite (bleach) or 30% hydrogen peroxide
-
Quenching agent: Saturated aqueous sodium bisulfite solution (if using bleach) or manganese dioxide (if using H2O2)
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Inert Atmosphere Setup:
-
Place the waste this compound in a Schlenk flask of appropriate size to ensure the reaction mixture does not exceed 50% of the flask's volume.
-
If the this compound waste is in a solid form, dissolve it in a minimal amount of an anhydrous organic solvent.
-
Seal the flask and purge with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove all oxygen. Maintain a positive pressure of inert gas throughout the procedure.
-
-
Controlled Oxidation:
-
Cool the stirred this compound solution in an ice bath (0 °C).
-
Slowly add the oxidizing solution (10% sodium hypochlorite or 30% hydrogen peroxide) dropwise via a syringe or dropping funnel. This reaction is exothermic, and slow addition is crucial to control the temperature.
-
Caution: If using hydrogen peroxide, be aware of the potential for pressure buildup due to oxygen evolution. Ensure adequate venting through the bubbler.
-
Monitor the reaction. The disappearance of the phosphine can be tracked by thin-layer chromatography (TLC) if a suitable visualization method is available (e.g., potassium permanganate stain).
-
Continue adding the oxidizing agent until the reaction is complete.
-
-
Quenching Excess Oxidant:
-
If using sodium hypochlorite: Slowly add a saturated aqueous solution of sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of active chlorine.
-
If using hydrogen peroxide: Slowly add a small amount of manganese dioxide to catalytically decompose the excess peroxide. Be aware of vigorous gas evolution.
-
-
Neutralization and Waste Segregation:
-
Allow the reaction mixture to warm to room temperature.
-
Check the pH of the aqueous layer. Neutralize the solution by adding acid or base as required to bring the pH to between 6 and 8.
-
Separate the organic and aqueous layers.
-
Dispose of the organic layer, now containing the this compound oxide, in a designated chlorinated or non-chlorinated solvent waste container, according to your institution's guidelines.
-
The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations for aqueous waste.
-
-
Decontamination of Glassware:
-
Rinse all glassware that came into contact with this compound with a small amount of an organic solvent, and add this rinse to the organic waste stream.
-
Subsequently, wash the glassware with a detergent solution and water.
-
Workflow and Logical Relationships
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Essential Safety and Handling Guide for APhos Ligand
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling APhos, a phosphine ligand commonly used in cross-coupling reactions. Adherence to these procedures is critical for personnel safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is crucial to use appropriate personal protective equipment to minimize exposure.
Summary of Hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles and a face shield.[3][4] | Protects against splashes and solid particulates that can cause severe eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, chloroprene rubber, butyl rubber).[6] | Prevents skin contact which can lead to severe burns.[1][2] |
| Hand Protection | A flame-retardant lab coat. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | Not generally required when handled in a well-ventilated area or a fume hood. | Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is essential. The following workflow outlines the key steps to be taken.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Handling this compound
-
Preparation:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Before starting, ensure all necessary equipment, including glassware, spatulas, and solvents, are clean, dry, and readily accessible.
-
Put on all required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
-
Handling and Use:
-
When weighing the solid, use a draft shield to prevent the fine powder from becoming airborne.
-
Avoid inhalation of any dust.
-
If making a solution, add the solid this compound to the solvent slowly.
-
Ensure that any container with this compound is clearly labeled.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all unused this compound, residues, and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Keep this compound waste separate from other incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is kept closed when not in use and is stored in a designated secondary containment area.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
References
- 1. This compound 95 932710-63-9 [sigmaaldrich.com]
- 2. This compound 95 932710-63-9 [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment | Emergency Preparedness | CDC [cdc.gov]
- 5. This compound Pd G3 - Safety Data Sheet [chemicalbook.com]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. agrigem.co.uk [agrigem.co.uk]
- 8. wynnstay.co.uk [wynnstay.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
